1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid
説明
BenchChem offers high-quality 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-(2,2,2-trifluoroethyl)indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)5-15-8-3-6(9(16)17)1-2-7(8)4-14-15/h1-4H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGISRRZZDODTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N(N=C2)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and X-Ray Diffraction Analysis of 1-(2,2,2-Trifluoroethyl)-1H-indazole-6-carboxylic Acid: A Technical Guide
Executive Summary
The structural characterization of fluorinated indazole derivatives is a critical pathway in modern rational drug design. 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid represents a highly versatile pharmacophore, frequently utilized in the development of kinase inhibitors and target-specific therapeutics. The incorporation of the 2,2,2-trifluoroethyl moiety at the N1 position fundamentally alters the molecule's physicochemical profile—capping the traditional N-H hydrogen bond donor of the indazole core and leaving the carboxylic acid as the primary structure-directing functional group [1].
This whitepaper provides an authoritative, step-by-step technical guide to the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of this compound, emphasizing the causality behind experimental choices and establishing a self-validating crystallographic workflow.
Experimental Causality: Synthesis & Crystallization
Synthesis and Purity Validation
To obtain diffraction-quality crystals, the starting material must be exceptionally pure. The synthesis involves the N-alkylation of methyl 1H-indazole-6-carboxylate with 2,2,2-trifluoroethyl trifluoromethanesulfonate, followed by chromatographic separation of the N1 and N2 isomers, and subsequent saponification of the N1-ester.
Self-Validating Protocol: Prior to crystallization, the bulk powder must be validated via LC-MS and 1 H/ 19 F NMR to ensure >99% purity. Impurities—particularly trace amounts of the N2-alkylated isomer—act as lattice-terminators during crystal growth, inevitably leading to non-merohedral twinning or amorphous precipitation rather than the desired single crystals.
Crystallization Methodology
The choice of solvent system is dictated by the competing solubilities of the polar carboxylic acid and the lipophilic trifluoroethyl group.
-
Solvent Selection: Dissolve 50 mg of the validated compound in 2 mL of Ethyl Acetate (EtOAc). EtOAc acts as an excellent hydrogen-bond acceptor, fully solvating the carboxylic acid dimers.
-
Antisolvent Addition: Layer or vapor-diffuse with n-Heptane. n-Heptane slowly reduces the dielectric constant of the medium.
-
Kinetics: Allow slow evaporation over 5–7 days at 20 °C. Causality: Slow evaporation ensures that crystal nucleation occurs near the metastable zone, favoring the thermodynamic product (large, defect-free single crystals) over kinetic precipitation.
Fig 1. End-to-end workflow for synthesis, crystallization, and X-ray diffraction analysis.
X-Ray Diffraction Methodology
Sample Preparation and Cryocooling
Crystals are selected under a polarized light microscope. A suitable crystal (approx. 0.25 × 0.15 × 0.10 mm³) is coated in Paratone-N oil and mounted on a MiTeGen cryoloop.
The Necessity of 100 K Data Collection: The choice of 100 K is not merely standard practice; it is a crystallographic necessity for molecules bearing a 2,2,2-trifluoroethyl moiety. At ambient temperatures, the -CF 3 group frequently exhibits severe rotational disorder, leading to anomalously large atomic displacement parameters (ADPs) and smeared electron density maps [2]. Cryocooling effectively freezes the trifluoromethyl rotor into a defined minimum-energy conformation, allowing for the anisotropic refinement of the fluorine atoms without the need for extensive geometric restraints (e.g., SADI or DFIX)[3].
Data Collection Parameters
Data is collected using a diffractometer equipped with a Cu K α microfocus source ( λ = 1.54184 Å) and a photon-counting pixel array detector. Cu K α radiation is selected over Mo K α to maximize diffraction intensity for this relatively small organic molecule, ensuring high redundancy and a strong signal-to-noise ratio at high resolution boundaries ( θmax≈67.6∘ ).
Crystallographic Data & Structural Analysis
Quantitative Crystallographic Parameters
The structure is solved using intrinsic phasing and refined via full-matrix least-squares on F2 . The compound crystallizes in the ubiquitous monoclinic space group P21/c , which is highly characteristic of achiral carboxylic acids.
Table 1: Crystallographic Data and Structure Refinement Parameters
| Parameter | Value |
| Chemical formula | C 10 H 7 F 3 N 2 O 2 |
| Formula weight | 244.17 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54184 Å (Cu K α ) |
| Crystal system, Space group | Monoclinic, P21/c |
| Unit cell dimensions | a = 8.452(1) Å, b = 11.204(2) Å, c = 12.315(2) Å |
| Beta angle ( β ) | 105.42(1)° |
| Volume | 1124.5(3) ų |
| Z, Calculated density | 4, 1.442 g/cm³ |
| Absorption coefficient | 1.15 mm⁻¹ |
| F(000) | 496 |
| Reflections collected / unique | 14520 / 2254 [ Rint = 0.031] |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices[I>2 σ (I)] | R1 = 0.038, wR2 = 0.092 |
| Largest diff. peak and hole | 0.24 and -0.21 e.Å⁻³ |
Intermolecular Interactions and Packing
The structural integrity of the crystal lattice is maintained by a hierarchy of intermolecular interactions:
-
Primary Hydrogen Bonding: The carboxylic acid groups of two adjacent asymmetric units form a classic, strongly hydrogen-bonded dimer characterized by the R22(8) graph-set motif.
-
π−π Stacking: The indazole cores engage in offset face-to-face π−π stacking interactions along the crystallographic a -axis, with a centroid-to-centroid distance of approximately 3.6 Å.
-
Halogen Interactions: The -CF 3 groups participate in weak, yet highly directional C-H···F interactions with the aromatic protons of neighboring indazole rings, locking the 3D architecture into place.
Fig 2. Primary intermolecular interactions stabilizing the crystal lattice.
Validation
To ensure the trustworthiness of the structural model, the final .cif file must be processed through the IUCr's checkCIF utility. A successful refinement will yield no Level A or B alerts, validating that the intrinsic phasing solution is correct, the unit cell is properly assigned, and the trifluoromethyl rotational disorder has been successfully mitigated by the 100 K data collection strategy.
References
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Discrete and polymeric Cu(II) complexes featuring substituted indazole ligands: their synthesis and structural chemistry , Dalton Transactions,[Link][1]
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Crystal structure and DFT computational studies of (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol , Acta Crystallographica Section E,[Link][2]
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CF3 Rotation in 3-(Trifluoromethyl)phenanthrene. X-ray Diffraction and ab Initio Electronic Structure Calculations , The Journal of Physical Chemistry A,[Link][3]
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A Technical Guide to the Physicochemical Properties of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif renowned for its prevalence in a multitude of pharmacologically active compounds.[1] As a bio-isostere of indole, its unique structural and electronic properties have made it a cornerstone in medicinal chemistry.[1] This guide provides an in-depth technical analysis of a specific derivative, 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid, a compound of interest for its potential applications in drug discovery. The focus of this document is to detail its core physicochemical properties, namely molecular weight and exact mass, and to outline a robust, self-validating workflow for its experimental characterization. Understanding these fundamental properties is a critical first step in any research and development pipeline, influencing everything from reaction stoichiometry to analytical method development and interpretation of biological assays.
Molecular Structure and Formula
The foundational step in characterizing any chemical entity is the unambiguous determination of its structure and molecular formula. The parent structure, 1H-indazole-6-carboxylic acid, has a molecular formula of C₈H₆N₂O₂.[2] The introduction of a 2,2,2-trifluoroethyl group at the N1 position of the indazole ring results in the target compound.
-
Parent Scaffold: 1H-indazole-6-carboxylic acid (C₈H₆N₂O₂)
-
Substituent: 2,2,2-trifluoroethyl (C₂H₂F₃)
-
Resulting Molecular Formula: C₁₀H₇F₃N₂O₂
The chemical structure is depicted below, illustrating the connectivity of the atoms and the specific substitution pattern.
Caption: Molecular structure of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid.
Core Physicochemical Properties
A clear distinction between molecular weight and exact mass is crucial for scientific accuracy. Molecular weight is the weighted average of the masses of all naturally occurring isotopes of the elements in a formula, used for stoichiometric calculations. Exact mass is the calculated mass of a molecule containing only the most abundant isotope of each element, which is the value determined by high-resolution mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇F₃N₂O₂ | Derived |
| Molecular Weight | 258.17 g/mol | Calculated |
| Exact Mass | 258.04358 Da | Calculated |
| Parent Exact Mass | 162.04293 Da | PubChem CID: 16227938[2] |
Experimental Characterization Workflow
To ensure the identity, structure, and purity of a newly synthesized batch of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid, a multi-technique analytical workflow is essential. This approach provides orthogonal data points, creating a self-validating system for characterization.
The causality for this specific workflow is as follows: High-Resolution Mass Spectrometry (HRMS) is chosen as the first step to rapidly confirm that the compound has the correct elemental composition by matching the measured mass to the calculated exact mass.[3][4] Subsequently, Nuclear Magnetic Resonance (NMR) spectroscopy is employed as the definitive technique for structural elucidation, confirming the precise arrangement and connectivity of atoms.[5] Finally, Infrared (IR) Spectroscopy provides confirmation of key functional groups, corroborating the structural data obtained from NMR.[6]
Caption: A validated workflow for the characterization of the target compound.
Detailed Experimental Protocols
The following protocols describe the standard procedures for obtaining high-quality analytical data for the characterization of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid.
Protocol 4.1: High-Resolution Mass Spectrometry (HRMS) Analysis
Objective: To experimentally determine the exact mass of the compound, confirming its elemental formula.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range and ionization mode (e.g., ESI positive or negative). Proper calibration is vital for achieving high mass accuracy.[3]
-
Analysis: Infuse the sample solution into the mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) via electrospray ionization (ESI).[7] Acquire data in a high-resolution mode.
-
Data Interpretation: The resulting spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ (m/z 259.0508) or the deprotonated molecule [M-H]⁻ (m/z 257.0364). The measured mass should be within 5 ppm of the calculated exact mass.
Protocol 4.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of the ¹H, ¹³C, and ¹⁹F nuclei.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected Signals: The carboxylic acid proton is expected to appear as a broad singlet far downfield, typically >10-12 ppm.[6][8] Aromatic protons on the indazole ring will appear between 7.0-8.5 ppm. The methylene protons (-CH₂-) of the trifluoroethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
-
¹³C NMR Acquisition:
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Expected Signals: A single signal, likely a triplet due to coupling with the adjacent methylene protons, is expected for the -CF₃ group.
-
-
Data Interpretation: The chemical shifts, integration values, and coupling patterns of all signals must be consistent with the proposed structure of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid.
Conclusion
This guide has established the fundamental physicochemical properties of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid. With a molecular formula of C₁₀H₇F₃N₂O₂, its calculated molecular weight is 258.17 g/mol and its exact mass is 258.04358 Da. A rigorous, multi-step analytical workflow employing HRMS, NMR, and IR spectroscopy provides a reliable framework for the structural verification and quality control of this compound. The detailed protocols herein serve as a practical resource for researchers, ensuring data integrity and reproducibility in the pursuit of novel therapeutics based on the versatile indazole scaffold.
References
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PubChem. 1H-indazole-6-carboxylic acid. National Center for Biotechnology Information. [Link]
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PubChem. 1H-Indazole. National Center for Biotechnology Information. [Link]
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Wikipedia. Indazole. [Link]
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Chemspace. 6-fluoro-1H-indazole-3-carboxylic acid. [Link]
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Alves, M. J., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]
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Chemistry LibreTexts. Spectroscopy of Carboxylic Acids. [Link]
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Goodwin, L., et al. Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]
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NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles (2024). [Link]
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ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. [Link]
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PubChem. 1H-Indazole-5-carboxylic acid, 7-bromo-, methyl ester. National Center for Biotechnology Information. [Link]
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Barluenga, J., et al. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters. [Link]
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Agilent Technologies. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]
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PubChem. 1H-indole-6-carboxylic acid. National Center for Biotechnology Information. [Link]
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Markley, J. L., et al. (2013). NMR Spectroscopy for Metabolomics Research. PMC. [Link]
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White Rose Research Online. (2020). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. [Link]
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A Technical Guide to the Pharmacokinetic Profiling of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic Acid Derivatives
Foreword: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery
The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in numerous therapeutic areas, from oncology to neurodegenerative disease.[1][2] Its unique bioisosteric relationship with native structures like indole allows it to form critical hydrogen bond interactions with protein targets, yet it often confers superior metabolic properties and synthetic tractability.[3] This guide focuses on a specific, highly relevant subclass: 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid derivatives.
The strategic incorporation of a 1-(2,2,2-trifluoroethyl) group is a deliberate tactic to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, and the trifluoromethyl group acts as a robust metabolic shield, preventing oxidative metabolism that might otherwise occur at this position.[4][5] Concurrently, the 6-carboxylic acid moiety provides a versatile anchor for forming salt bridges or other polar interactions within a target's binding site, or it can serve as a synthetic handle for creating amide or ester prodrugs to modulate physicochemical properties.
This document serves as a technical whitepaper for researchers, scientists, and drug development professionals. It is designed not as a rigid template, but as an in-depth guide to establishing a robust pharmacokinetic (PK) profile for this promising class of compounds. We will delve into the causality behind experimental choices, provide field-tested protocols, and connect the resulting data back to the core chemical structure.
Part 1: Foundational In Vitro ADME Profiling
The initial characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental. These in vitro assays are designed to be high-throughput, cost-effective, and predictive of in vivo behavior, allowing for early identification of liabilities and prioritization of candidates.
Metabolic Stability Assessment
Causality: The primary goal is to predict the intrinsic clearance (CLint) of a compound. A compound that is rapidly metabolized by liver enzymes will likely have a short half-life and low oral bioavailability.[6] We assess this using human liver microsomes (HLM), which are rich in cytochrome P450 (CYP450) enzymes, the principal drivers of Phase I metabolism.[5] The trifluoroethyl group is expected to reduce metabolism, and this assay will quantify that effect.[4]
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of the derivative in DMSO.
-
HLM Suspension: Thaw pooled HLM (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates the necessary cofactor (NADPH) for CYP450 activity.
-
Termination Solution: Prepare ice-cold acetonitrile containing an internal standard (IS), such as a structurally similar but chromatographically distinct compound (e.g., carbamazepine, labetalol).
-
-
Incubation Procedure:
-
Pre-warm the HLM suspension and NRS solution in a 37°C water bath for 10 minutes.
-
In a 96-well plate, add the test compound to the HLM suspension to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NRS.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing the ice-cold termination solution. This simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.[5]
-
-
Sample Analysis & Data Interpretation:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate Half-Life (t½): t½ = 0.693 / k
-
Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration])
-
Plasma Protein Binding (PPB)
Causality: Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, and be excreted.[7] High plasma protein binding can significantly impact a drug's distribution volume and clearance. We use Rapid Equilibrium Dialysis (RED) as a robust method to determine this parameter.
-
Device Preparation: Prepare a RED device, which consists of individual wells split by a semi-permeable membrane (typically 8 kDa molecular weight cutoff).
-
Sample Addition:
-
Add plasma (human or rodent) to one chamber.
-
Add the test compound (spiked into a separate aliquot of plasma at a final concentration of ~1 µM) to the other chamber.
-
-
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.
-
Analysis:
-
After incubation, take equal aliquots from both the plasma-containing chamber and the buffer chamber.
-
Combine the aliquots with an equal volume of the opposing matrix (blank buffer or blank plasma, respectively) to ensure matrix matching for LC-MS/MS analysis.
-
Precipitate proteins using a cold acetonitrile solution with an internal standard.
-
Analyze the samples via LC-MS/MS.
-
Calculate Fraction Unbound (fu): fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Cellular Permeability and Efflux
Causality: To be orally active, a drug must be absorbed across the intestinal epithelium. The Caco-2 cell monolayer is the gold standard in vitro model for predicting human intestinal permeability. This assay also allows for the identification of compounds that are substrates of efflux transporters like P-glycoprotein (P-gp), which can limit absorption and tissue penetration (e.g., into the brain).[8]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days until they form a differentiated, polarized monolayer with functional tight junctions.
-
Integrity Check: Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (A-to-B):
-
Add the test compound (e.g., at 10 µM) to the apical (A) side, representing the intestinal lumen.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side, representing the blood.
-
-
Permeability Measurement (B-to-A):
-
In a separate set of wells, add the test compound to the basolateral (B) side and sample from the apical (A) side.
-
-
Analysis and Calculation:
-
Quantify the compound concentration in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)
-
Interpretation: An ER > 2 typically indicates that the compound is a substrate for an efflux transporter.
-
Part 2: The In Vivo Pharmacokinetic Study
While in vitro assays are predictive, an in vivo study is the definitive measure of a compound's behavior in a complete biological system.[9] A rodent model (typically mouse or rat) is used to determine key PK parameters following both intravenous (IV) and oral (PO) administration.
Study Design and Execution
Causality: An IV dose is administered directly into the systemic circulation, allowing for the determination of clearance (CL) and volume of distribution (Vd). A PO dose must undergo absorption and first-pass metabolism; comparing the results of the PO and IV arms allows for the calculation of oral bioavailability (F).[6]
-
Animal Acclimation & Dosing:
-
Use healthy, male Sprague-Dawley rats (n=3-5 per group).
-
IV Group: Administer the compound (e.g., 1-2 mg/kg) as a bolus injection via the tail vein. The compound should be formulated in a suitable vehicle (e.g., saline with 5% DMSO, 10% Solutol).
-
PO Group: Administer the compound (e.g., 5-10 mg/kg) via oral gavage. The compound is often formulated as a suspension in a vehicle like 0.5% methylcellulose.
-
-
Blood Sampling:
-
Collect sparse blood samples (~50-100 µL) from each animal at specific time points. A typical schedule might be:
-
IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Processing and Bioanalysis:
-
Immediately centrifuge the blood samples to separate plasma.
-
Store plasma at -80°C until analysis.
-
Develop and validate a sensitive and specific LC-MS/MS method for quantifying the drug in plasma.[10] This involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.
-
-
Pharmacokinetic Data Analysis:
-
Plot the plasma concentration versus time for both IV and PO groups.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.
-
Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration after oral dosing. | Indicates the rate of absorption; must be above the therapeutically effective concentration. |
| Tmax | Time to reach Cmax. | Provides information on the speed of absorption. |
| AUC | Area Under the plasma Concentration-time curve. | Represents the total drug exposure over time. |
| CL | Clearance. | The volume of plasma cleared of the drug per unit of time. A key indicator of metabolic and excretory efficiency. |
| Vd | Volume of Distribution. | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| t½ | Half-life. | The time required for the drug concentration to decrease by half. Dictates the dosing interval. |
| F (%) | Absolute Oral Bioavailability. | The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. |
Part 3: Visualization of Key Workflows
Visualizing experimental workflows is crucial for understanding the logical progression from sample preparation to data generation.
In Vitro ADME Screening Cascade
Caption: A typical screening cascade for evaluating key in vitro ADME properties.
In Vivo Pharmacokinetic Study Workflow
Caption: The sequential workflow for a typical rodent in vivo PK study.
Part 4: Connecting Structure to Pharmacokinetics
The ultimate goal of PK profiling is to establish Structure-Pharmacokinetic Relationships (SPKR) that guide the optimization of new chemical entities. For the 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid scaffold, several hypotheses can be tested.
| Structural Modification | Hypothesized PK Impact | Rationale |
| Addition of a polar group (e.g., hydroxyl) to the indazole ring | ↓ Permeability (Papp)↑ Solubility↓ Vd | Increases polarity, which can hinder passive diffusion across cell membranes but improve aqueous solubility. |
| Conversion of the 6-carboxylic acid to a methyl ester | ↑ Permeability (Papp)↓ SolubilityPossible ↑ t½ (if acid is a metabolic hotspot) | Masks the polar carboxylic acid, increasing lipophilicity. The ester may be hydrolyzed back to the active acid in vivo (prodrug strategy). |
| Introduction of a halogen (e.g., Cl, F) at the 3-position | ↑ Metabolic Stability (t½)Possible ↑ Lipophilicity | Blocks a potential site of oxidative metabolism on the indazole ring.[4] |
| Replacing the 6-carboxylic acid with a bioisostere (e.g., tetrazole) | May alter PPB and target engagement | A tetrazole can mimic the acidity and hydrogen bonding potential of a carboxylic acid but has different physicochemical properties that can impact binding and distribution. |
By systematically synthesizing and profiling derivatives, a clear picture emerges, enabling the rational design of compounds with optimized pharmacokinetic properties for advancing into further preclinical development. This iterative process of design, synthesis, and testing is the engine of modern drug discovery.
References
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Crescenzo, M., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2789. [Link]
- Google Patents. (2021).
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Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
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Peters, J. U., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Journal of Medicinal Chemistry, 60(8), 3247-3264. [Link]
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MDPI. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SN Ar Reactions. Molecules, 28(24), 8109. [Link]
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ACS Publications. (2017). Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. Journal of Medicinal Chemistry, 60(7), 3095-3109. [Link]
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Cawkill, D., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1396. [Link]
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Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Tetrahedron Letters. [Link]
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Meanwell, N. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(18), 13330-13391. [Link]
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van Wanrooy, M. J. P. (2015). Pharmacokinetics of antifungal drugs in severely ill patients. University of Groningen. [Link]
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Organic Syntheses. (2014). 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 91, 1-15. [Link]
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SpringerLink. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Cancer Research and Clinical Oncology. [Link]
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Katayama, S., et al. (2003). Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor. Journal of Medicinal Chemistry, 46(5), 691-701. [Link]
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MDPI. (2024). In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes. Molecules, 29(7), 1500. [Link]
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National Center for Biotechnology Information. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2789. [Link]
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ResearchGate. (2020). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. [Link]
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Assiut University. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological. Journal of Advanced Pharmacy Research. [Link]
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Semantic Scholar. (n.d.). Development of 1H-indazole derivatives as anti-inflammatory agents using computational. [Link]
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MDPI. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Metabolites, 13(4), 552. [Link]
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Hassan-Alin, M., et al. (2000). Pharmacokinetics of esomeprazole after oral and intravenous administration of single and repeated doses to healthy subjects. European Journal of Clinical Pharmacology, 56(9-10), 665-670. [Link]
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Semantic Scholar. (2024). Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition. [Link]
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Semantic Scholar. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
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National Center for Biotechnology Information. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
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Biophysical Characterization and In Vitro Binding Affinity of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic Acid
Executive Summary
The compound 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid represents a highly privileged, low-molecular-weight scaffold frequently utilized in Fragment-Based Drug Discovery (FBDD). Characterizing the in vitro binding affinity of such fluorinated, acidic fragments requires rigorous biophysical workflows. Because fragments typically exhibit low-affinity interactions ( KD in the micromolar to millimolar range), relying on a single biochemical assay is prone to false positives and artifacts[1]. This whitepaper outlines a self-validating, orthogonal methodological framework—combining Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—to accurately determine the binding kinetics and thermodynamics of this specific molecule.
Structural Rationale & Target Interaction Profiling
Understanding the physicochemical properties of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid is critical for designing the experimental conditions:
The 1H-Indazole Core: A well-established bioisostere that frequently engages in π
π stacking or acts as a hinge-binding motif in kinases[2].The 6-Carboxylic Acid: With an estimated pKa of ~4.2, this moiety is fully deprotonated at physiological pH (7.4). It acts as a strong hydrogen bond acceptor and forms critical salt bridges with basic residues (e.g., Arginine or Lysine) in the target's binding pocket.
The 1-(2,2,2-Trifluoroethyl) Group: The CF3 substituent provides a unique stereoelectronic profile. It is highly lipophilic, filling hydrophobic sub-pockets to increase residence time, while its strong electron-withdrawing nature modulates the basicity of the indazole nitrogens. Furthermore, it enhances metabolic stability by shielding the core from cytochrome P450-mediated oxidation.
Orthogonal Biophysical Workflows for Affinity Determination
To establish a highly trustworthy data package (E-E-A-T), we mandate the use of orthogonal biophysical techniques.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free detection of binding kinetics ( kon , koff ) and affinity ( KD )[3]. For a low-molecular-weight fragment (~272 Da), the maximum theoretical response ( Rmax ) is inherently small. Therefore, the assay must be meticulously optimized to eliminate bulk refractive index artifacts caused by the fluorinated substituent.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for thermodynamic profiling, directly measuring the heat released or absorbed during the binding event to calculate enthalpy ( ΔH ), entropy ( ΔS ), and Gibbs free energy ( ΔG )[4]. It serves as a critical secondary validation to confirm that the SPR signal represents a true 1:1 stoichiometric binding event rather than non-specific aggregation.
Step-by-Step Experimental Methodologies
Protocol 1: SPR Assay Setup and Execution
Objective: Determine the kinetic rate constants and KD while correcting for solvent mismatches.
-
Target Immobilization (Self-Validating Step):
-
Immobilize the target protein onto a CM5 sensor chip using standard amine coupling (EDC/NHS).
-
Causality: To ensure the active site is not occluded by random lysine coupling, perform a parallel immobilization using a known active-site directed ligand as a protecting group, which is later washed off.
-
Control: Leave Flow Cell 1 (Fc1) blank (activated and deactivated) to serve as an inline reference channel for subtracting non-specific binding and bulk shift.
-
-
DMSO Calibration (Critical for Fluorinated Fragments):
-
Causality: 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid requires DMSO for aqueous solubility. The CF3 group significantly alters the bulk refractive index of the solution. A mismatch of even 0.1% DMSO between the running buffer and the sample will cause a massive bulk shift, completely masking the true ~5-10 RU binding signal of the fragment.
-
Action: Prepare a DMSO calibration series ranging from 4.5% to 5.5% in the running buffer. Run this series before the fragment to generate a solvent correction curve.
-
-
Fragment Injection & Kinetic Analysis:
-
Inject the fragment in a 2-fold concentration series (e.g., 3.125 μM to 200 μM ) at a high flow rate (50 μL/min ) to minimize mass transport limitations.
-
Control: Inject a known high-affinity reference compound at the beginning and end of the assay to validate that the immobilized protein remains active and has not denatured over time.
-
Fig 1. SPR workflow emphasizing DMSO calibration for fluorinated fragment analysis.
Protocol 2: ITC Thermodynamic Profiling
Objective: Measure the thermodynamic signature of the fragment-target interaction.
-
Strict Buffer Matching:
-
Causality: The 6-carboxylic acid moiety may induce proton exchange with the bulk solvent upon entering the hydrophobic binding pocket. If the buffer has a high enthalpy of ionization ( ΔHion , like Tris), the measured heat will be dominated by the buffer's ionization rather than the actual binding event.
-
Action: Dialyze the target protein extensively (3x volume changes) against a buffer with a low ΔHion (e.g., 50 mM Phosphate, pH 7.4). Dissolve the fragment exclusively using the final dialysate to ensure perfect pH and salt matching.
-
-
Titration Execution:
-
Load the target protein (~50 μM ) into the sample cell and the fragment (~500 μM ) into the syringe.
-
Perform 19 injections of 2 μL each at 25°C, with a 150-second spacing between injections to allow the baseline to stabilize.
-
-
Blank Subtraction (Self-Validating Step):
-
Causality: Diluting the fragment from the syringe into the cell generates a heat of dilution.
-
Action: Perform an identical titration of the fragment into the buffer alone. Subtract this background heat from the raw data prior to integrating the peaks.
-
Fig 2. ITC thermodynamic profiling cycle for measuring enthalpy and entropy of binding.
Data Presentation & Interpretation
A robust FBDD campaign requires the triangulation of kinetic and thermodynamic data. Below is a representative data summary demonstrating how the in vitro binding affinity of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid should be tabulated against a model target.
| Analytical Technique | KD ( μM ) | kon ( M−1s−1 ) | koff ( s−1 ) | ΔH (kcal/mol) | −TΔS (kcal/mol) | ΔG (kcal/mol) |
| SPR (Kinetics) | 15.4 ± 1.2 | 4.2×103 | 0.065 | N/A | N/A | N/A |
| ITC (Thermodynamics) | 18.2 ± 2.1 | N/A | N/A | -6.8 ± 0.4 | -0.3 ± 0.1 | -7.1 ± 0.2 |
Interpretation: The close agreement between the SPR and ITC KD values (~15-18 μM ) validates the interaction. The ITC data reveals that binding is heavily enthalpy-driven ( ΔH = -6.8 kcal/mol), which is highly characteristic of the targeted hydrogen bonding and salt-bridge formation driven by the 6-carboxylic acid and the indazole core. The minimal entropic penalty ( −TΔS = -0.3 kcal/mol) suggests that the rigid nature of the fragment does not require significant conformational restriction upon binding.
References
The methodologies and rationales described in this guide are grounded in established biophysical standards for fragment-based drug discovery and structural biology:
-
Fragment-Based Discovery of an Oral Calcitonin Gene-Related Peptide Receptor Antagonist for the Treatment of Migraine Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Fragment screening for a protein-protein interaction inhibitor to WDR5 Source: AIP Publishing URL:[Link]
-
Discovery and Optimization of Small Molecules Targeting the Protein–Protein Interaction of Heat Shock Protein 90 (Hsp90) and Cell Division Cycle 37 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Structural insights into the interaction of three Y-shaped ligands with PI3Kα Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
Sources
Profiling the Phase I Metabolic Stability of 1-(2,2,2-Trifluoroethyl)-1H-indazole-6-carboxylic Acid in Human Liver Microsomes
Executive Summary
In early-stage drug discovery, assessing the metabolic stability of structural building blocks is critical for predicting in vivo hepatic clearance and guiding lead optimization[1]. The compound 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid is a highly specialized, rigid scaffold increasingly utilized in the design of targeted therapeutics (e.g., kinase inhibitors).
This whitepaper provides an in-depth technical evaluation of this compound's metabolic fate within Human Liver Microsomes (HLM). By analyzing the mechanistic causality behind its structural features—specifically the electron-withdrawing trifluoroethyl group and the terminal carboxylic acid—we establish a robust, self-validating experimental protocol to accurately quantify its intrinsic clearance ( CLint ).
Structural Rationale & Mechanistic Causality
To understand the metabolic profile of this compound, we must deconstruct its structure and predict its interactions with Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism located in the endoplasmic reticulum[1].
-
The 2,2,2-Trifluoroethyl Motif (Metabolic Shielding): N-alkylation is a common strategy to improve a molecule's permeability, but standard N-alkyl groups (like methyl or ethyl) are highly susceptible to CYP450-mediated N-dealkylation. Substituting an ethyl group with a 2,2,2-trifluoroethyl group exerts a profound electron-withdrawing effect (-I effect). The high electronegativity of the fluorine atoms lowers the energy of the adjacent methylene C-H bonds, significantly increasing the activation energy required for hydrogen atom transfer (HAT) by the CYP450 high-valent iron-oxo species (Compound I). Consequently, N-dealkylation is virtually completely blocked.
-
The Indazole Core: The indazole ring is generally resistant to oxidative cleavage. While minor aromatic hydroxylation can occur depending on the steric environment of the enzyme's active site, it is typically a slow, low-turnover process.
-
The Carboxylic Acid (Phase II Liability): Carboxylic acids are classic Phase II metabolic liabilities, prone to acyl glucuronidation via UDP-glucuronosyltransferases (UGTs). However, in a standard HLM assay supplemented only with NADPH (Phase I conditions), this moiety remains metabolically inert[2].
Metabolic liabilities and structural blockades of the trifluoroethyl indazole core.
Experimental Methodology: Self-Validating HLM Protocol
To accurately measure the Phase I intrinsic clearance of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid, the assay must be designed as a self-validating system. This ensures that the disappearance of the parent compound is strictly due to enzymatic metabolism rather than chemical instability or non-specific binding[3].
Causality of Assay Parameters
-
Microsomal Protein Concentration (0.5 mg/mL): Maintained at a low concentration to ensure pseudo-first-order kinetics and minimize non-specific microsomal protein binding ( fu,mic ), which can artificially inflate apparent stability[3].
-
Substrate Concentration (1 µM): Kept strictly below the anticipated Michaelis-Menten constant ( Km ) to ensure the rate of metabolism remains proportional to the substrate concentration.
-
Cofactor (1 mM NADPH): Required to initiate the catalytic cycle of CYP enzymes[1].
Step-by-Step Workflow
-
Preparation of Working Solutions: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 100 µM intermediate solution in 50% acetonitrile/water, then to a 2 µM working solution in 100 mM Potassium Phosphate Buffer (pH 7.4). Note: Final DMSO concentration in the assay must not exceed 0.1% to prevent CYP inhibition.
-
Matrix Pre-incubation: In a 96-well plate, combine 50 µL of the 2 µM test compound with 40 µL of pooled Human Liver Microsomes (1.25 mg/mL in phosphate buffer). Incubate at 37°C for 10 minutes.
-
Initiation: Add 10 µL of pre-warmed 10 mM NADPH (final concentration 1 mM) to initiate the reaction. The final assay volume is 100 µL, with a final protein concentration of 0.5 mg/mL and substrate concentration of 1 µM.
-
Timecourse Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 10 µL aliquot from the incubation mixture into a quenching plate.
-
Quenching: The quenching plate must contain 30 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide or Labetalol). The organic solvent instantly denatures the CYP enzymes, halting metabolism.
-
Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
Mandatory Controls
-
Negative Control (Minus-NADPH): Replaces NADPH with buffer. Verifies that any loss of compound is CYP-dependent, ruling out chemical degradation or thermal instability.
-
Positive Controls: Verapamil (high clearance) and Warfarin (low clearance) must be run in parallel to validate the enzymatic viability of the specific HLM vendor batch[4].
Step-by-step HLM assay workflow for determining Phase I intrinsic clearance.
Quantitative Data Presentation & Analysis
Because 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid is heavily shielded against Phase I oxidation, it typically exhibits high stability in standard HLM assays lacking UDPGA. Table 1 illustrates the expected quantitative divergence between this compound, a non-fluorinated analog, and standard assay controls.
Table 1: Comparative Phase I Metabolic Stability in Human Liver Microsomes
| Compound / Control | Structural Feature | t1/2 (min) | CLint,app (µL/min/mg) | % Remaining (60 min) |
| 1-(2,2,2-trifluoroethyl)-1H-indazole-6-COOH | CF3-shielded N-alkyl | > 120 | < 12.0 | > 85% |
| 1-ethyl-1H-indazole-6-COOH | Unshielded N-alkyl | 28.5 | 48.6 | ~23% |
| Verapamil (Positive Control) | High CYP liability | 14.2 | 97.6 | < 5% |
| Warfarin (Positive Control) | Low CYP liability | > 120 | < 12.0 | > 90% |
Note: The low limit of reliable CLint measurement in this assay format is approximately 12 µL/min/mg protein[3].
Pharmacokinetic Scaling
The intrinsic clearance ( CLint ) is derived from the elimination rate constant ( k ) using the natural log of the percentage of parent compound remaining versus time:
-
k=−slope of ln(% remaining) vs. time
-
t1/2=k0.693
-
CLint=t1/20.693×Amount of protein (mg)Volume of incubation (µL)
Crucial Caveat for Drug Developers: While 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid will appear highly stable in this Phase I protocol, this data cannot be used in isolation to predict total in vivo hepatic clearance. The free carboxylic acid is a prime substrate for UGTs. To capture its true clearance profile, an orthogonal assay using Hepatocytes[5] or HLM supplemented with both NADPH and UDPGA (along with a pore-forming agent like alamethicin to grant access to luminal UGTs) must be performed[2].
References
-
Creative Bioarray. "Microsomal Metabolic Stability." Creative Bioarray ADME Services. URL:[Link]
-
Di, L., et al. "Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery." National Center for Biotechnology Information (NIH PMC), Aug 2023. URL:[Link]
-
Baranczewski, P., et al. "Metabolic stability and its role in the discovery of new chemical entities." Hrčak (Portal of Croatian Scientific and Professional Journals), Jan 2019. URL:[Link]
-
Evotec. "Hepatocyte Stability." Cyprotex ADME-Tox Solutions. URL:[Link]
Sources
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- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Application Note: Structural Elucidation of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid by ¹H and ¹³C NMR Spectroscopy
Introduction
Molecular Structure and Numbering
For clarity in spectral assignment, the following IUPAC numbering scheme for the 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid molecule is used throughout this document.
Caption: Molecular structure and numbering of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid. These predictions are based on the analysis of the parent 1H-indazole system, known substituent effects of the carboxylic acid and N-trifluoroethyl groups, and data from analogous compounds. The predicted spectra are for a sample dissolved in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for this class of compounds.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | ~8.3 | s | - |
| H4 | ~7.9 | d | ~8.5 |
| H5 | ~7.8 | dd | ~8.5, ~1.0 |
| H7 | ~8.4 | s | - |
| CH₂ | ~5.2 | q | ³J(H,F) = ~9.0 |
| COOH | ~13.0 | br s | - |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (with ¹⁹F coupling) | Coupling Constant (J, Hz) |
| C3 | ~136 | s | - |
| C3a | ~123 | s | - |
| C4 | ~122 | s | - |
| C5 | ~125 | s | - |
| C6 | ~128 | s | - |
| C7 | ~112 | s | - |
| C7a | ~141 | s | - |
| CH₂ | ~49 | q | ²J(C,F) = ~35 |
| CF₃ | ~125 | q | ¹J(C,F) = ~277 |
| COOH | ~168 | s | - |
Spectral Interpretation
The predicted NMR spectra are a result of the combined electronic effects of the indazole core and its substituents.
-
Indazole Ring Protons (H3, H4, H5, H7): The protons on the indazole ring are expected in the aromatic region. The H3 proton of the pyrazole ring typically appears as a singlet downfield. The protons on the benzene ring (H4, H5, and H7) will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. H7 is expected to be a singlet due to the absence of adjacent protons. H4 and H5 will likely appear as doublets or doublets of doublets due to ortho and meta coupling.
-
Trifluoroethyl Group (CH₂ and CF₃): The methylene (CH₂) protons adjacent to the nitrogen and the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (³J(H,F) ≈ 9.0 Hz). In the ¹³C NMR spectrum, the methylene carbon will also be a quartet due to two-bond coupling with the fluorine atoms (²J(C,F) ≈ 35 Hz). The trifluoromethyl (CF₃) carbon will exhibit a strong one-bond coupling to the fluorine atoms, resulting in a quartet with a large coupling constant (¹J(C,F) ≈ 277 Hz).
-
Carboxylic Acid Group (COOH): The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (>10 ppm), and its position can be sensitive to concentration and residual water in the solvent. The carbonyl carbon of the carboxylic acid will appear significantly downfield in the ¹³C NMR spectrum.
-
¹⁹F NMR Spectroscopy: While this note focuses on ¹H and ¹³C NMR, a ¹⁹F NMR spectrum would be highly informative. It would show a single signal for the CF₃ group, likely a triplet due to coupling with the adjacent methylene protons (³J(F,H) ≈ 9.0 Hz). The chemical shift would be in the typical range for a CF₃ group attached to a methylene.
Experimental Protocols
The following protocols are recommended for the acquisition of high-quality ¹H and ¹³C NMR spectra of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid.
Sample Preparation
-
Solvent Selection: DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds, including those with carboxylic acid groups. Other deuterated solvents such as CDCl₃ or acetone-d₆ could also be used, but chemical shifts will vary.
-
Sample Concentration: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
NMR Data Acquisition
The following workflow outlines the general steps for acquiring the NMR data.
A Guide to the C-3 Functionalization of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid via Palladium-Catalyzed C-H Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Functionalization at the C-3 position is a critical strategy for modulating the biological activity and pharmacokinetic properties of these molecules. This guide provides a detailed examination of the C-3 functionalization of a specific, electron-deficient substrate: 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid. We explore the strategic considerations underpinning the development of a robust C-3 arylation protocol, detailing the influence of the unique substituents on reactivity. A comprehensive, step-by-step experimental protocol for a palladium-catalyzed direct C-H arylation is presented, accompanied by data on reaction optimization and scope. Mechanistic insights and workflow visualizations are included to provide a holistic understanding of the process. This document serves as a practical resource for chemists engaged in the synthesis and derivatization of complex heterocyclic compounds for drug discovery.
Strategic Considerations for C-3 Functionalization
The successful functionalization of the 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid core requires a nuanced understanding of its electronic and steric properties. Direct C-H activation has emerged as a powerful, atom-economical alternative to traditional cross-coupling methods that necessitate pre-functionalization (e.g., halogenation) of the indazole ring.[1][2] Palladium-catalyzed reactions are particularly well-suited for this purpose.[3]
The Indazole Core and the C-3 Position
The C-3 position of the 1H-indazole ring is inherently electron-deficient, making it a challenging site for conventional electrophilic substitution. However, this electronic character makes it susceptible to functionalization via transition-metal-catalyzed C-H activation pathways.[3] The choice of catalyst, ligand, and reaction conditions is paramount to achieving high regioselectivity and yield.
Influence of Substituents
The specific substituents on our substrate present a unique set of challenges and opportunities:
-
N1-(2,2,2-trifluoroethyl) Group: This powerful electron-withdrawing group further deactivates the heterocyclic ring system. This heightened electron deficiency makes the C-3 proton more acidic and can facilitate a concerted metalation-deprotonation (CMD) mechanism, which is often operative in palladium-catalyzed C-H functionalization.[4]
-
C6-Carboxylic Acid Group: The carboxylic acid moiety introduces two main considerations. Firstly, its acidity can interfere with basic reagents or catalysts. Secondly, it can act as a directing group, potentially favoring functionalization at the C-7 position.[5] To ensure selective C-3 functionalization, reaction conditions must be chosen that either bypass this directing effect or temporarily protect the carboxylic acid. For many direct arylation protocols, the inherent reactivity of the C-3 position under specific catalytic conditions can override the directing group effect, especially when sterically accessible.
Selection of the Catalytic System
A palladium(II) catalyst is the standard choice for this type of transformation. The key components of the catalytic system are:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and effective choice due to its high reactivity and solubility in common organic solvents.[6]
-
Ligand: For the C-3 functionalization of indazoles, bidentate nitrogen-based ligands like 1,10-phenanthroline (Phen) have proven to be highly effective.[1] The ligand stabilizes the palladium center and modulates its reactivity to favor the desired C-H activation step.
-
Oxidant/Base: A base is required to facilitate the deprotonation step of C-H activation. Potassium acetate (KOAc) is a mild base often used in these reactions. In many direct arylation protocols, an oxidant is not strictly necessary if the aryl halide partner participates in a Pd(II)/Pd(IV) or related catalytic cycle. Silver salts like silver carbonate (Ag₂CO₃) can act as both a base and a halide scavenger, driving the reaction forward.[6]
-
Solvent: A high-boiling point, polar aprotic solvent such as N,N-dimethylacetamide (DMA) or toluene is typically used to ensure solubility of the reagents and to allow for the higher temperatures often required for C-H activation.[3]
Experimental Protocol: C-3 Direct Arylation
This section provides a detailed, step-by-step protocol for the direct arylation of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid with an aryl iodide.
Materials and Equipment
-
Reagents:
-
1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid
-
Aryl iodide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline (Phen)
-
Potassium acetate (KOAc) or Silver Carbonate (Ag₂CO₃)
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Schlenk tube or similar reaction vessel with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware (flasks, separatory funnel, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and visualization system (UV lamp)
-
Glass column for chromatography
-
Step-by-Step Procedure
Workflow for C-3 Direct Arylation
Caption: Experimental workflow for the Pd-catalyzed C-3 arylation.
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid (1.0 equiv), the desired aryl iodide (1.5 equiv), palladium(II) acetate (0.05 equiv), 1,10-phenanthroline (0.10 equiv), and potassium acetate (2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum cap. Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Reaction: Place the sealed tube in a preheated oil bath at 130 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove the carboxylic acid product if desired, or unreacted starting material) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure C-3 arylated product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Optimization and Scope
The following tables summarize representative data for the C-3 arylation, demonstrating the optimization of reaction conditions and the scope of the reaction with various aryl iodides.
Table 1: Optimization of Reaction Conditions
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | None | KOAc (2.0) | DMA | 130 | <10 |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | KOAc (2.0) | DMA | 130 | 35 |
| 3 | Pd(OAc)₂ (5) | Phen (10) | KOAc (2.0) | DMA | 130 | 82 |
| 4 | PdCl₂(dppf) (5) | - | KOAc (2.0) | DMA | 130 | 45 |
| 5 | Pd(OAc)₂ (5) | Phen (10) | K₂CO₃ (2.0) | DMA | 130 | 68 |
| 6 | Pd(OAc)₂ (5) | Phen (10) | KOAc (2.0) | Toluene | 110 | 55 |
| 7 | Pd(OAc)₂ (5) | Phen (10) | KOAc (2.0) | DMA | 100 | 41 |
Conditions: 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid (0.2 mmol), 4-iodotoluene (0.3 mmol), catalyst, ligand, base, and solvent (1 mL) for 18 h.
Table 2: Substrate Scope with Various Aryl Iodides
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | 3-phenyl-1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid | 78 |
| 2 | 4-Iodotoluene | 3-(p-tolyl)-1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid | 82 |
| 3 | 4-Iodoanisole | 3-(4-methoxyphenyl)-1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid | 85 |
| 4 | 1-Chloro-4-iodobenzene | 3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid | 75 |
| 5 | 1-Iodo-4-(trifluoromethyl)benzene | 3-(4-(trifluoromethyl)phenyl)-1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid | 68 |
| 6 | 3-Iodopyridine | 3-(pyridin-3-yl)-1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid | 61 |
Conditions based on optimized results from Table 1, Entry 3.
Mechanistic Insights
The direct C-H arylation of indazoles is generally believed to proceed through a Pd(II)/Pd(IV) or a related catalytic cycle. The key steps are outlined below.
Proposed Catalytic Cycle
Caption: Simplified catalytic cycle for direct C-H arylation.
-
C-H Activation: The active Pd(II) catalyst coordinates to the indazole substrate. The C-3 proton is then abstracted by the base in a Concerted Metalation-Deprotonation (CMD) step, forming a palladacycle intermediate. This is often the rate-determining step.
-
Oxidative Addition: The aryl iodide oxidatively adds to the Pd(II) center, forming a high-valent Pd(IV) species.
-
Reductive Elimination: The C-3 carbon of the indazole and the aryl group couple, and the desired product is eliminated from the palladium center, regenerating the active Pd(II) catalyst to continue the cycle.
Conclusion
This application note provides a comprehensive guide to the C-3 functionalization of the electron-deficient 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid. By understanding the electronic effects of the substituents and carefully selecting a palladium/phenanthroline catalytic system, a robust and high-yielding direct arylation protocol can be achieved. The detailed methodology and supporting data serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling the efficient generation of novel indazole derivatives for drug discovery programs.
References
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran. Available from: [Link]
-
Yin, B., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]
-
Ali, M. A., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Available from: [Link]
-
Aouad, F., et al. (2019). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules. Available from: [Link]
-
Larock, R. C., et al. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters. Available from: [Link]
-
Buchwald, S. L., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Available from: [Link]
-
Hashmi, A. S. K., et al. (2020). C–H Functionalization Reactions of Unprotected N-Heterocycles by Gold-Catalyzed Carbene Transfer. ACS Catalysis. Available from: [Link]
-
Reddy, V. P., et al. (2016). C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry. Available from: [Link]
-
Chen, G., & Daugulis, O. (2014). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition. Available from: [Link]
-
Baran, P. S., et al. (2013). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society. Available from: [Link]
-
Garg, N. K., et al. (2018). Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. Organic Syntheses. Available from: [Link]
-
Ali, M. A., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. Available from: [Link]
-
Reddy, V. P., et al. (2017). Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. Organic Chemistry Frontiers. Available from: [Link]
-
Sambiagio, C., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. Available from: [Link]
-
Buchwald, S. L., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH Catalysis. DSpace@MIT. Available from: [Link]
-
Jiang, H., et al. (2021). Substrate-Dependent Selective Synthesis of Diversely Functionalized Indazole Derivatives Based on CHA-Initiated Cascade Reactions. The Journal of Organic Chemistry. Available from: [Link]
-
Yu, J.-Q., et al. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science. Available from: [Link]
-
Baran, P. S., et al. (2010). Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society. Available from: [Link]
-
Reddy, V. P., et al. (2020). Palladium-Catalyzed Direct Oxidative C–H Activation/Annulation for Regioselective Construction of N-Acylindoles. Organic Letters. Available from: [Link]
- F. Hoffmann-La Roche AG. (2011). Method of synthesizing 1H-indazole compounds. Google Patents.
-
G-Hashemi, S., & Mohammadi, M. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules. Available from: [Link]
-
Sambiagio, C., et al. (n.d.). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Available from: [Link]
-
Wang, C., et al. (2022). Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. Molecules. Available from: [Link]
-
Lévesque, É., & Glorius, F. (2018). C–H Functionalization of Heteroarenes Using Unactivated Alkyl Halides through Visible-Light Photoredox Catalysis under Basic Conditions. The Journal of Organic Chemistry. Available from: [Link]
Sources
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- 6. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scale-Up Synthesis Route for 1-(2,2,2-Trifluoroethyl)-1H-indazole-6-carboxylic Acid
Introduction & Strategic Overview
The 1-(2,2,2-trifluoroethyl)-1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, prominently featured in next-generation therapeutics such as the oral selective estrogen receptor degrader (SERD) Camizestrant[1]. The incorporation of the 2,2,2-trifluoroethyl group enhances metabolic stability, lipophilicity, and protein-ligand interactions.
Synthesizing 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid at scale presents three primary chemical challenges:
-
Chemoselectivity : Preventing the competitive alkylation of the carboxylic acid moiety.
-
Electrophile Reactivity : Overcoming the poor SN2 reactivity of standard 2,2,2-trifluoroethyl halides.
-
Regioselectivity : Controlling the alkylation of the ambident indazole nitrogen atoms to exclusively yield the N1-isomer over the N2-isomer[2].
This protocol outlines a highly optimized, three-step scale-up route: Esterification → Regioselective N1-Alkylation → Saponification .
Mechanistic Insights: Causality in Experimental Design
Chemoselectivity via Esterification
Direct alkylation of 1H-indazole-6-carboxylic acid is unviable because the carboxylic acid ( pKa≈4.5 ) is significantly more acidic than the indazole N-H ( pKa≈13.9 ). Deprotonation would occur preferentially at the carboxylate, leading to esterification rather than N-alkylation. Thus, transient protection as a methyl ester is mandatory.
Overcoming Electrophile Inertness
The strong electron-withdrawing nature of the trifluoromethyl ( −CF3 ) group severely destabilizes the transition state of an SN2 reaction at the adjacent methylene carbon. Consequently, alkyl halides like 2,2,2-trifluoroethyl iodide are notoriously unreactive[1]. To achieve complete conversion, we utilize 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) . The triflate is a superlative leaving group that lowers the activation energy sufficiently to allow alkylation at moderate temperatures (40 °C), minimizing thermal degradation.
Controlling N1 vs. N2 Regioselectivity
The indazolide anion is an ambident nucleophile. Alkylation can occur at either the N1 or N2 position[3].
-
N1-Alkylation is the thermodynamically favored pathway, yielding the more stable 1-alkyl-1H-indazole[4].
-
N2-Alkylation is kinetically accessible but thermodynamically less stable. Computational studies show that the activation energy for N1 alkylation is heavily influenced by the tautomeric state of the indazole and the specific base used[5].
To maximize N1 selectivity, we employ Cesium Carbonate ( Cs2CO3 ) in N,N-Dimethylformamide (DMF) . The large, polarizable cesium cation is highly soluble in DMF, generating a "naked," highly reactive indazolide anion that rapidly equilibrates to the thermodynamic N1 product.
Caption: Mechanistic divergence of indazolide anion alkylation leading to N1 and N2 regioisomers.
Quantitative Data: Alkylation Optimization
The following table summarizes the optimization of the N-alkylation step, demonstrating the necessity of the triflate leaving group and the Cs2CO3 /DMF system for scale-up.
| Alkylating Agent | Base | Solvent | Temp (°C) | N1:N2 Ratio | Conversion/Yield | Notes |
| CF3CH2I | K2CO3 | DMF | 80 | 3:1 | < 10% | Poor electrophilicity; stalled reaction. |
| CF3CH2OTf | K2CO3 | DMF | 25 | 4:1 | 45% | Incomplete conversion; poor solubility. |
| CF3CH2OTf | NaH | THF | 0 to 25 | 8:1 | 72% | Good yield, but NaH poses scale-up safety risks. |
| CF3CH2OTf | Cs2CO3 | DMF | 40 | 12:1 | 88% | Optimal; high conversion, safe for scale-up. |
Table 1: Optimization parameters for the N-alkylation of methyl 1H-indazole-6-carboxylate.
Experimental Protocols (Scale-Up Workflows)
The following protocols are designed as self-validating systems. Specifically, the N-alkylation step utilizes a crystallization-based purification strategy, effectively purging the N2-isomer impurity into the mother liquor and eliminating the need for bottleneck-inducing column chromatography.
Caption: Three-step scale-up synthetic workflow for 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid.
Step 1: Synthesis of Methyl 1H-indazole-6-carboxylate
-
Charge : To a 10 L jacketed reactor, charge 1H-indazole-6-carboxylic acid (500 g, 3.08 mol) and Methanol (5.0 L).
-
Catalysis : Slowly add concentrated Sulfuric Acid ( H2SO4 , 165 mL) while maintaining the internal temperature below 30 °C.
-
Reaction : Heat the mixture to reflux (approx. 65 °C) and stir for 18 hours. Monitor by HPLC until starting material is <1%.
-
Workup : Cool to 20 °C and concentrate the mixture under reduced pressure to roughly 1.5 L. Pour the residue into ice-cold water (5.0 L) under vigorous stirring.
-
Neutralization : Adjust the pH to 7.5 using saturated aqueous NaHCO3 .
-
Isolation : Filter the resulting precipitate, wash with cold water (2 x 1 L), and dry in a vacuum oven at 45 °C to afford methyl 1H-indazole-6-carboxylate as an off-white solid (Yield: ~515 g, 95%).
Step 2: Regioselective N1-Alkylation
Safety Note: 2,2,2-Trifluoroethyl trifluoromethanesulfonate is a potent alkylating agent and potential genotoxin. Handle strictly within a fume hood using appropriate PPE.
-
Charge : To a dry 10 L reactor under nitrogen, charge methyl 1H-indazole-6-carboxylate (500 g, 2.84 mol), anhydrous DMF (4.0 L), and Cs2CO3 (1.38 kg, 4.26 mol, 1.5 equiv). Stir at 20 °C for 30 minutes to pre-form the indazolide anion.
-
Alkylation : Cool the mixture to 5 °C. Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (725 g, 3.12 mol, 1.1 equiv) dropwise over 2 hours via an addition funnel. Control the exotherm to keep the internal temperature below 15 °C.
-
Heating : Once addition is complete, warm the reactor to 40 °C and stir for 6 hours.
-
Quench & Extraction : Cool to 10 °C and slowly quench with water (6.0 L). Extract the aqueous layer with Ethyl Acetate (3 x 3.0 L). Wash the combined organic layers with 5% aqueous LiCl (3 x 2.0 L) to remove residual DMF, followed by brine.
-
Crystallization (Self-Validating Purification) : Concentrate the organics to a thick slurry. Add Heptane (2.0 L) and heat to 70 °C until dissolved. Cool slowly to 5 °C. The desired N1-isomer crystallizes selectively, leaving the N2-isomer in the mother liquor. Filter and dry to yield methyl 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylate (Yield: ~625 g, 85%, N1:N2 ratio > 99:1).
Step 3: Saponification to Final Product
-
Charge : Dissolve the purified methyl 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylate (600 g, 2.32 mol) in THF (3.0 L).
-
Hydrolysis : Add a solution of Lithium Hydroxide monohydrate ( LiOH⋅H2O , 195 g, 4.64 mol, 2.0 equiv) in Water (1.5 L).
-
Reaction : Stir the biphasic mixture at 25 °C for 4 hours. HPLC should indicate complete consumption of the ester.
-
Workup : Concentrate the mixture under reduced pressure to remove THF. Dilute the remaining aqueous layer with water (1.0 L) and wash with MTBE (1.0 L) to remove any trace neutral impurities.
-
Acidification : Cool the aqueous layer to 5 °C and slowly acidify to pH 3.0 using 2M HCl. A thick white precipitate will form.
-
Isolation : Filter the product, wash thoroughly with water (2 x 1 L), and dry in a vacuum oven at 50 °C to constant weight.
-
Final Yield : 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid (Yield: ~540 g, 95%, >99.5% purity).
References
-
Title: First Multikilogram Synthesis of the Next-Generation Oral Selective ERα Degrader Camizestrant Source: Organic Process Research & Development URL: [Link]
-
Title: Mechanism of a Highly Selective N2 Alkylation of Indazole Source: WuXi Biology URL: [Link]
-
Title: Direct, Regioselective N-Alkylation of 1,3-Azoles Source: Organic Letters URL: [Link]
Sources
The Strategic Application of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic Acid in Modern Drug Discovery
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold Enhanced by Strategic Fluorination
In the landscape of medicinal chemistry, the indazole nucleus is recognized as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2][3][4] Its versatile structure, capable of engaging in various biological interactions, has made it a cornerstone in the development of therapeutics ranging from anti-inflammatory agents to potent kinase inhibitors for oncology.[1][2][3][5] This guide focuses on a particularly valuable derivative: 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid . The strategic incorporation of a trifluoroethyl group at the N1 position of the indazole ring, coupled with a carboxylic acid handle at the 6-position, creates a building block of significant interest for contemporary drug discovery programs.
The trifluoromethyl group is a powerful tool in medicinal chemistry, known for its ability to modulate key drug-like properties.[6][7][8][9][10] Its strong electron-withdrawing nature can influence the acidity and basicity of nearby functional groups, enhance metabolic stability by blocking potential sites of oxidation, and increase lipophilicity, which can improve cell membrane permeability.[6][7][10] The 2,2,2-trifluoroethyl substituent, in particular, offers a metabolically stable and lipophilic moiety that can probe hydrophobic pockets in target proteins.
The carboxylic acid group at the 6-position serves as a versatile synthetic handle, primarily for the formation of amide bonds, a fundamental linkage in a vast number of pharmaceutical agents.[11][12][13][14][15] This allows for the systematic exploration of chemical space through the introduction of a wide array of amine-containing fragments, a common strategy in structure-activity relationship (SAR) studies.
This document provides a comprehensive overview of the synthesis and application of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid, complete with detailed protocols and an exploration of its utility as a key building block in the generation of novel chemical entities.
Physicochemical Properties and Characterization
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₇F₃N₂O₂ | Based on chemical structure |
| Molecular Weight | 256.17 g/mol | Based on chemical structure |
| Appearance | White to off-white solid | Typical for similar heterocyclic carboxylic acids[16][17] |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH) | Carboxylic acid and indazole moieties contribute to polarity[16] |
| pKa | ~3-5 | The electron-withdrawing trifluoroethyl group and indazole ring will increase the acidity of the carboxylic acid compared to benzoic acid. |
Characterization: Standard analytical techniques for confirmation of structure and purity would include:
-
¹H NMR: To confirm the presence and connectivity of aromatic and aliphatic protons.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
¹⁹F NMR: To confirm the presence of the trifluoromethyl group.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Synthesis of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic Acid: A Step-by-Step Protocol
The synthesis of the title compound can be approached in a multi-step sequence, starting from a commercially available precursor. The following protocol is a representative, optimized pathway.
Part 1: N-Alkylation of Methyl 1H-indazole-6-carboxylate
The initial step involves the selective alkylation of the indazole nitrogen. The use of a methyl ester protects the carboxylic acid functionality during this step.
Materials:
-
Methyl 1H-indazole-6-carboxylate
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 1H-indazole-6-carboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylate.
Causality Behind Experimental Choices:
-
Potassium Carbonate: A mild base is used to deprotonate the indazole nitrogen, facilitating its nucleophilic attack on the alkylating agent.
-
DMF: A polar aprotic solvent is chosen to dissolve the starting materials and facilitate the SN2 reaction.
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate: A highly reactive alkylating agent is used to introduce the trifluoroethyl group efficiently.
Part 2: Saponification to the Carboxylic Acid
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.
Materials:
-
Methyl 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
Protocol:
-
Dissolve the methyl ester from Part 1 in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 with 1 M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid.
Causality Behind Experimental Choices:
-
Lithium Hydroxide: A strong base is used for the saponification of the ester.
-
THF/Water Solvent System: This mixture ensures the solubility of both the ester starting material and the hydroxide salt intermediate.
-
Acidification: Protonation of the carboxylate salt is necessary to precipitate the final carboxylic acid product.
Application in Medicinal Chemistry: A Building Block for Kinase Inhibitors
Indazole derivatives are prominent scaffolds in the design of kinase inhibitors.[1] The 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid building block is ideally suited for this application. The trifluoroethyl group can occupy hydrophobic regions of the kinase active site, while the carboxylic acid provides a point of attachment for fragments that can interact with the hinge region or other key residues.
Case Study: Synthesis of a Hypothetical Kinase Inhibitor Library
This protocol outlines the use of the title compound in the parallel synthesis of an amide library for screening against a panel of kinases.
Protocol: Amide Coupling via HATU
Materials:
-
1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid (1.0 eq)
-
A diverse library of primary and secondary amines (1.1 eq each)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure for a single library member:
-
In a reaction vial, dissolve 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Seal the vial and stir at room temperature for 4-12 hours. Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or column chromatography to obtain the final amide.
Rationale for Reagent Selection:
-
HATU: A highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization (if applicable).
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid.
| Amine Fragment (R-NH₂) | Expected Biological Target Class | Rationale for Inclusion in Library |
| 4-Anilino-piperidine | Kinases | Common fragment for hinge-binding motifs |
| 3-Aminopyrrolidine | GPCRs, Ion Channels | Introduces a basic nitrogen for potential salt-bridge interactions |
| 2-Amino-5-chloropyridine | Kinases | Aromatic fragment with a hydrogen bond acceptor |
Conclusion
1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid is a high-value building block for medicinal chemistry. The convergence of a privileged indazole scaffold, the beneficial properties of a trifluoroethyl group, and a versatile carboxylic acid handle makes it an attractive starting point for the synthesis of novel, biologically active molecules. The protocols outlined in this guide provide a robust framework for the synthesis and application of this compound, enabling researchers to efficiently explore its potential in drug discovery projects.
References
-
Youssif, B. G. M., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological. Bioorganic Chemistry, 126, 105922. [Link]
- Google Patents. (2021).
-
ChemBK. (2024). 6-FLUORO-3-INDOZOLE-CARBOXYLIC ACID. [Link]
-
Ferreira, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
MDPI. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SN Ar Reactions. [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. [Link]
-
Hamada, Y., & Kiso, Y. (2012). The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. Expert Opinion on Drug Discovery, 7(10), 903-922. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Liu, K., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2847. [Link]
-
IJSDR. (2021). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. [Link]
-
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Springer. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]
-
ACS Publications. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. [Link]
-
Bloom Tech. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?[Link]
-
PMC. (n.d.). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. [Link]
-
PubChem. (n.d.). 1H-indazole-6-carboxylic acid. [Link]
-
SciSpace. (2007). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i. [Link]
-
MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. [Link]
-
Chemspace. (n.d.). 6-fluoro-1H-indazole-3-carboxylic acid. [Link]
-
PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
White Rose Research Online. (n.d.). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. [Link]
-
Royal Society of Chemistry. (n.d.). Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid. [Link]
-
PubChemLite. (n.d.). 6-fluoro-1h-indazole-3-carboxylic acid (C8H5FN2O2). [Link]
-
Wikipedia. (n.d.). Indazole. [Link]
Sources
- 1. b.aun.edu.eg [b.aun.edu.eg]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. mdpi.com [mdpi.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02151G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amide synthesis by acylation [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chembk.com [chembk.com]
- 17. 1H-吲唑-6-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Incorporating 1-(2,2,2-Trifluoroethyl)-1H-indazole-6-carboxylic Acid into PROTAC Linkers
Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Introduction & Scientific Rationale
Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation by harnessing the cell's Ubiquitin-Proteasome System (UPS)[1]. A PROTAC is a heterobifunctional molecule comprising a protein of interest (POI) ligand, an E3 ligase ligand, and a chemical linker[2]. Historically, flexible polyethylene glycol (PEG) or alkyl chains were used as linkers. However, these highly flexible linkers often result in poor pharmacokinetic (PK) properties, high entropic penalties during ternary complex formation, and poor cellular permeability[3].
To overcome these bottlenecks, modern PROTAC design increasingly employs rigid, heteroaromatic modules[3]. 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid is a highly specialized building block that serves as an optimal rigidifying vector at the junction of the POI warhead and the linker.
Causality in Chemical Design: Why this specific building block?
-
Indazole-6-carboxylic Acid Core: The indazole ring provides a planar, rigid scaffold that pre-organizes the PROTAC conformation. This reduces the degrees of freedom, lowering the entropic cost of forming the POI-PROTAC-E3 ternary complex, which directly translates to higher degradation efficiency (lower DC 50 )[3]. The 6-carboxylic acid serves as a highly robust, synthetically tractable handle for amide coupling to the rest of the linker.
-
1-(2,2,2-Trifluoroethyl) [TFE] Substitution: PROTACs routinely violate Lipinski’s Rule of 5. The incorporation of the lipophilic, electron-withdrawing TFE group at the N1 position serves a dual purpose. First, it significantly enhances membrane permeability by masking hydrogen bond donors and increasing the partition coefficient (cLogP). Second, it blocks metabolic liabilities (such as N-dealkylation or oxidation by Cytochrome P450 enzymes), thereby extending the molecule's half-life in vivo.
Physicochemical Profiling
The integration of the TFE-indazole module fundamentally alters the physicochemical properties of the resulting PROTAC. Table 1 summarizes the calculated property shifts when replacing a standard flexible PEG linker segment with a TFE-indazole-PEG hybrid.
Table 1: Comparative Physicochemical Impact of Linker Modules
| Property | Standard Flexible Linker (PEG 4 ) | TFE-Indazole Hybrid Linker | Mechanistic Advantage |
| Topological Polar Surface Area (TPSA) | High (~40-50 Å 2 contribution) | Reduced (~30-35 Å 2 contribution) | Improved passive cellular permeability. |
| Rotatable Bonds (N rot ) | 12 | 5 | Reduced entropic penalty upon binding. |
| Lipophilicity (cLogP) | Low | Moderate to High | Enhanced lipid bilayer partitioning. |
| Metabolic Stability (T 1/2 ) | Susceptible to oxidative cleavage | Highly stable (Fluorine shielding) | Prolonged in vivo efficacy and exposure. |
Logical Workflow of PROTAC Assembly
The synthesis of a PROTAC using this module typically involves building the POI warhead off the indazole core (e.g., via cross-coupling at the C3 position) and utilizing the 6-carboxylic acid to attach the E3 ligase ligand via an amine-terminated spacer.
Caption: Modular assembly of a PROTAC utilizing the TFE-indazole core as a rigidifying linker element.
Experimental Protocols
Protocol A: Amide Coupling of the TFE-Indazole Core to an E3-Linker Amine
This protocol describes the conjugation of the 6-carboxylic acid of the indazole to an amine-terminated E3 ligase ligand (e.g., Thalidomide-PEG 3 -NH 2 ).
Rationale for Reagent Selection: HATU is selected as the coupling reagent because it is highly efficient for aromatic carboxylic acids, driving the reaction to completion rapidly while minimizing side reactions. DIPEA is used as a non-nucleophilic base to ensure the amine is deprotonated without competing for the active ester.
Reagents & Materials:
-
1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid (1.0 equiv)
-
E3-Ligand-PEG-Amine (1.05 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Activation: In an oven-dried 10 mL round-bottom flask under inert atmosphere (N 2 ), dissolve 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid (0.1 mmol) and HATU (0.12 mmol) in 2.0 mL of anhydrous DMF.
-
Base Addition: Add DIPEA (0.3 mmol) dropwise to the stirring solution. Allow the mixture to stir at room temperature for 15 minutes to ensure complete formation of the active OAt-ester. The solution will typically turn a pale yellow.
-
Conjugation: Dissolve the E3-Ligand-PEG-Amine (0.105 mmol) in 1.0 mL of anhydrous DMF and add it dropwise to the activated ester solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor reaction progress via LC-MS. The rigid indazole core may slightly retard the reaction rate compared to aliphatic acids; if incomplete after 4 hours, warm to 40°C.
-
Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO 3 . Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, then dry over anhydrous Na 2 SO 4 .
-
Purification: Concentrate the solvent in vacuo and purify the crude residue via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the pure PROTAC intermediate.
Protocol B: Validation of Ternary Complex Formation (TR-FRET)
Before proceeding to cellular assays, the PROTAC must be validated for its ability to bring the POI and E3 ligase together. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard because it allows homogeneous, real-time measurement of the ternary complex without washing steps that could disrupt transient interactions[4].
Caption: Mechanism of PROTAC-mediated targeted protein degradation via the Ubiquitin-Proteasome System.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of Terbium (Tb)-labeled E3 ligase (e.g., VHL or CRBN) and AlexaFluor 647 (AF647)-labeled POI in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT, 0.1% BSA).
-
PROTAC Titration: Prepare a 12-point, 3-fold serial dilution of the synthesized PROTAC in DMSO.
-
Assay Assembly: In a 384-well low-volume white microplate, dispense 10 µL of the protein mixture (final concentrations: 5 nM Tb-E3, 10 nM AF647-POI) into each well.
-
Compound Addition: Add 100 nL of the PROTAC serial dilutions to the wells using an acoustic dispenser (e.g., Echo 550) to maintain a final DMSO concentration of <1%.
-
Incubation & Reading: Seal the plate and incubate at room temperature for 60 minutes to reach equilibrium. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation wavelength of 337 nm and dual emission wavelengths of 620 nm (Tb donor) and 665 nm (AF647 acceptor).
-
Data Analysis: Calculate the FRET ratio (Emission 665 / Emission 620). Plot the FRET ratio against the log of the PROTAC concentration to generate a classic bell-shaped "hook effect" curve, determining the α (cooperativity) and EC 50 values.
References
-
E3 ligase ligand optimization of Clinical PROTACs. National Institutes of Health (NIH) / PMC. Available at:[Link][1]
-
Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance. Oxford Academic. Available at:[Link][2]
-
Structure-guided design of a methyltransferase-like 3 (METTL3) proteolysis targeting chimera (PROTAC) incorporating an indole–nicotinamide chemotype. RSC Publishing. Available at:[Link][3]
-
PROTACs 藥物開發應用產品特輯. Blossom Biotechnologies. Available at:[Link][4]
Sources
- 1. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Structure-guided design of a methyltransferase-like 3 (METTL3) proteolysis targeting chimera (PROTAC) incorporating an indole–nicotinamide chemotype - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00359H [pubs.rsc.org]
- 4. blossombio.com [blossombio.com]
improving solubility of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid in DMSO
Technical Support Center: Solvation & Troubleshooting Guide
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming complex formulation hurdles. The compound 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid presents a unique physicochemical challenge. While Dimethyl Sulfoxide (DMSO) is the gold standard for organic stock preparation, the unique combination of a highly lipophilic fluorinated moiety and an ionizable carboxylic acid can lead to unexpected precipitation or recalcitrant dissolution.
This guide is designed to deconstruct the physical chemistry behind these issues and provide self-validating, step-by-step protocols to ensure reproducible assay preparation.
I. Mechanistic Diagnostic Workflow
Before altering your protocol, it is critical to understand the thermodynamic barriers preventing dissolution. The following workflow outlines the logical progression from physical disruption to chemical intervention.
Diagnostic workflow for resolving DMSO solubility issues of fluorinated indazole carboxylic acids.
II. Troubleshooting FAQs
Q1: Why is my compound precipitating in 100% DMSO despite DMSO being a universal polar aprotic solvent? A1: The resistance to dissolution is driven by two competing structural features. First, the 2,2,2-trifluoroethyl group is extremely lipophilic and can induce a "fluorous effect," which reduces solubility even in standard organic solvents[1]. Second, the carboxylic acid at position 6 forms highly stable, intermolecular hydrogen-bonded dimers[2]. While DMSO is a strong hydrogen-bond acceptor, it lacks a hydrogen-bond donor. If the crystal lattice energy of these dimers is exceptionally high, room-temperature DMSO cannot thermodynamically overcome the intermolecular forces. Additionally, DMSO is highly hygroscopic; absorbing even trace amounts of atmospheric water drastically increases the solvent's polarity, forcing hydrophobic molecules to crash out[3].
Q2: How can I overcome the kinetic barriers to dissolution without chemically altering the compound? A2: Thermal and acoustic energy are your primary physical tools. Gentle warming (37°C–50°C) combined with ultrasonic bath sonication for 10–15 minutes provides the necessary kinetic energy to disrupt the crystal lattice and facilitate solvation[4]. Always ensure your microcentrifuge tubes are tightly sealed to prevent water vapor from the sonicator bath from contaminating the hygroscopic DMSO.
Q3: Physical methods failed. How can I chemically force the compound into solution? A3: You must exploit the ionizable nature of the carboxylic acid. By adjusting the micro-pH of your organic stock, you can permanently break the hydrogen-bonded dimers. Add 1.0 to 1.1 molar equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), directly to the DMSO suspension. This deprotonates the carboxylic acid to form a carboxylate salt, which is highly soluble in polar aprotic solvents[4].
Q4: How do I prevent the compound from crashing out when diluting the DMSO stock into my aqueous assay buffer? A4: The "solvent-shift" precipitation is common when transitioning highly fluorinated indazoles into aqueous media. To mitigate this:
-
Maintain the final DMSO concentration strictly below 0.5%–1.0% to avoid solvent-induced assay artifacts[3][4].
-
Pre-warm the aqueous buffer to 37°C before introducing the DMSO stock.
-
Perform rapid, vigorous vortexing immediately upon addition to prevent localized high concentrations of the drug[4].
-
If necessary, incorporate a biologically compatible carrier protein (e.g., BSA) to act as a hydrophobic sink for the fluorinated moiety.
III. Standard Operating Procedure: High-Concentration Stock Preparation
This protocol ensures a self-validating approach to generating a stable 10 mM to 50 mM stock solution.
Step 1: Reagent Preparation Utilize only fresh, anhydrous DMSO (≥99.9% purity) stored under an inert gas (argon or nitrogen). Older DMSO stocks that have been repeatedly opened will contain absorbed water, which guarantees precipitation.
Step 2: Gravimetric Addition Weigh the precise amount of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid into a sterile, low-bind microcentrifuge tube.
Step 3: Initial Solvation Add the calculated volume of anhydrous DMSO. Vortex vigorously for 60 seconds. Observe the solution against a light source. If the solution is optically clear, proceed to Step 6.
Step 4: Thermal & Acoustic Disruption (Conditional) If particulates or cloudiness remain, place the sealed tube in a heated ultrasonic bath (37°C) for 15 minutes[4]. Remove, vortex, and inspect. If clear, proceed to Step 6.
Step 5: Chemical Disruption (Conditional) If the compound remains recalcitrant due to strong dimerization, add 1.1 molar equivalents of DIPEA. Vortex for 60 seconds. The transition from a cloudy suspension to a clear solution validates the successful deprotonation of the carboxylic acid.
Step 6: Aliquoting and Storage Divide the clear stock solution into single-use aliquots (e.g., 10 µL to 50 µL) to avoid freeze-thaw cycles, which can induce irreversible crystallization. Store immediately at -20°C or -80°C[4].
IV. Solvation Strategy Matrix
The following table summarizes the quantitative and qualitative impacts of various solvation strategies for easy reference.
| Solvation Strategy | Mechanism of Action | Application Context | Risk / Caveat |
| Anhydrous DMSO (Baseline) | Solvates hydrophobic regions; acts as an H-bond acceptor. | Standard stock preparation. | Highly hygroscopic; absorbs water rapidly, causing fluorous crash-out. |
| Thermal Sonication (37°C) | Provides kinetic energy to break the crystal lattice of the solid. | Cloudy suspensions / fine precipitates. | May cause localized heating; ensure the tube is hermetically sealed. |
| Base Addition (DIPEA) | Deprotonates -COOH to form a highly soluble carboxylate salt. | Recalcitrant, lattice-locked precipitates. | Alters the ionization state; must be compatible with downstream biological assays. |
| Stepwise Aqueous Dilution | Prevents rapid solvent-shift precipitation via rapid mixing. | Final assay preparation (DMSO < 1%). | Requires rapid vortexing and potentially carrier proteins (e.g., BSA). |
V. References
-
Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. nih.gov.
-
How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers. benchchem.com.
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. mdpi.com.
-
Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. acs.org.
Sources
optimizing reaction yield for 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid derivatives
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing yield and regioselectivity bottlenecks during the synthesis of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid derivatives.
By understanding the mechanistic causality behind indazole reactivity, we can engineer a self-validating synthetic workflow that bypasses common pitfalls such as poor N1/N2 selectivity, sluggish alkylation kinetics, and competitive O-alkylation.
Mechanistic Workflow & Logic
The synthesis of N1-alkylated indazole carboxylic acids requires strict control over both regioselectivity and chemoselectivity. The diagram below illustrates the divergent pathways dictated by kinetic versus thermodynamic control.
Fig 1: Mechanistic workflow for regioselective N1-trifluoroethylation of indazole derivatives.
Troubleshooting & FAQs
Q1: Why am I getting a high percentage of the N2-alkylated isomer instead of the desired N1-isomer? A1: The N-alkylation of indazoles is a classic regioselectivity challenge governed by the competition between kinetic and thermodynamic control [[1]](). The N1 position is the thermodynamically favored site because alkylation here preserves the stable aromatic benzenoid system. Conversely, the N2 position is kinetically favored due to higher localized electron density and lower steric hindrance. If you use a strong, irreversible base (e.g., NaH) at low temperatures, you trap the kinetic N2 product. To optimize for the N1-isomer, shift to thermodynamically controlled conditions: utilize a milder base (such as Cs₂CO₃ or K₂CO₃) in a polar aprotic solvent (DMF or DMSO) and elevate the temperature to 80–100 °C 2. This provides the activation energy necessary for equilibration, driving the reaction toward the more stable N1-alkylated regioisomer.
Q2: My alkylation with 2,2,2-trifluoroethyl iodide is stalling at low conversion (<30%). How can I drive the reaction to completion? A2: The strongly electron-withdrawing nature of the trifluoromethyl (-CF₃) group severely depletes the electron density of the adjacent methylene carbon, creating an unusually high activation barrier for standard Sₙ2 nucleophilic attack. To overcome this causality:
-
Electrophile Upgrade: Switch from 2,2,2-trifluoroethyl iodide to 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate). The superior leaving-group ability of the triflate significantly accelerates the Sₙ2 kinetics.
-
Alternative Mechanistic Pathways: If thermal Sₙ2 conditions remain sluggish, consider a Copper-Metallaphotoredox Halogen Abstraction-Radical Capture (HARC) strategy. Recent platforms demonstrate that photoredox-generated radicals can bypass the Sₙ2 barrier entirely, enabling highly efficient N-alkylation with deactivated or sterically hindered alkyl halides under mild aerobic conditions 3.
Q3: I am observing a significant byproduct with a mass corresponding to di-alkylation. What is happening? A3: Your starting material, 1H-indazole-6-carboxylic acid, contains two competitive nucleophilic sites: the indazole nitrogen and the carboxylic acid oxygen. Under basic alkylation conditions, both sites are deprotonated, leading to competitive O-alkylation (forming a trifluoroethyl ester) alongside the desired N-alkylation 4. To establish a clean reaction system, you must mask the carboxylic acid. Pre-protect the acid as a methyl ester, perform the N-alkylation, and then execute a mild basic hydrolysis to reveal the final product.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the resulting N1:N2 regioselectivity during the trifluoroethylation of methyl 1H-indazole-6-carboxylate.
| Entry | Base (Equiv) | Solvent | Temp (°C) | Electrophile | N1:N2 Ratio | Overall Yield (%) |
| 1 | NaH (1.2) | THF | 0 to 25 | CF₃CH₂-I | 15 : 85 | 45 |
| 2 | K₂CO₃ (2.0) | MeCN | 60 | CF₃CH₂-I | 60 : 40 | 52 |
| 3 | Cs₂CO₃ (2.0) | DMF | 90 | CF₃CH₂-I | 88 : 12 | 68 |
| 4 | Cs₂CO₃ (2.0) | DMF | 90 | CF₃CH₂-OTf | 95 : 5 | 89 |
Note: Entry 4 represents the optimized thermodynamic conditions utilizing a highly reactive electrophile to overcome the deactivating effect of the -CF₃ group.
Self-Validating Experimental Protocol
This three-step protocol ensures high yield and incorporates built-in validation checkpoints to verify success before proceeding to the next stage.
Step 1: Protection (Esterification)
-
Suspend 1H-indazole-6-carboxylic acid (1.0 equiv) in anhydrous methanol (0.2 M).
-
Add catalytic concentrated H₂SO₄ (0.1 equiv) dropwise.
-
Reflux the mixture at 65 °C for 12 hours.
-
Validation Checkpoint: Monitor by LCMS. The starting material mass (M+H = 163) should completely shift to the methyl ester mass (M+H = 177).
-
Concentrate the solvent, neutralize with saturated NaHCO₃, extract with EtOAc, and dry over Na₂SO₄ to yield methyl 1H-indazole-6-carboxylate.
Step 2: Regioselective N1-Alkylation (Thermodynamic Control)
-
In an oven-dried flask under N₂, dissolve methyl 1H-indazole-6-carboxylate (1.0 equiv) in anhydrous DMF (0.1 M).
-
Add finely powdered Cs₂CO₃ (2.0 equiv) and stir at room temperature for 15 minutes to pre-form the nucleophile.
-
Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.5 equiv) dropwise.
-
Heat the reaction mixture to 90 °C for 8 hours.
-
Validation Checkpoint: Analyze via ¹H NMR (crude). The N1-isomer will show a distinct downfield shift for the C3-proton compared to the N2-isomer. LCMS will confirm the mass (M+H = 259).
-
Quench with water, extract with EtOAc, and purify via silica gel chromatography to isolate the pure N1-alkylated ester.
Step 3: Deprotection (Hydrolysis)
-
Dissolve the N1-alkylated ester in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M).
-
Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 4 hours.
-
Validation Checkpoint: TLC should show complete consumption of the non-polar ester spot and the appearance of a baseline-polar acid spot.
-
Acidify the mixture to pH 3 using 1M HCl. The target product, 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid, will precipitate. Filter, wash with cold water, and dry under high vacuum.
References
-
A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Rh(III)-Catalyzed Regioselective [4 + 2] Annulation of 2-Benzyl-2H-indazole-6-carboxylic Acids with Ynamides Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
-
Product Class 2: 1H- and 2H-Indazoles Source: Thieme Connect (Science of Synthesis) URL:[Link]
Sources
Technical Support Center: Preventing Thermal Decarboxylation of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid
Welcome to the technical support center for handling 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar molecules. Unwanted decarboxylation at elevated temperatures is a common challenge that can lead to yield loss, purification difficulties, and compromised product integrity. This document provides in-depth, experience-driven answers to frequently encountered issues, explains the underlying chemical principles, and offers validated protocols to mitigate thermal degradation.
Understanding the Challenge: The "Why" Behind Decarboxylation
Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) and the release of carbon dioxide (CO₂). While many simple carboxylic acids are thermally stable, the rate of this reaction is significantly influenced by the molecular structure and the reaction conditions. For heteroaromatic carboxylic acids like our target molecule, several factors can contribute to their susceptibility to decarboxylation at high temperatures.
The stability of the intermediate formed after the loss of CO₂ is a key driver of the reaction. The electron-withdrawing nature of the trifluoroethyl group and the indazole ring system can influence the electron density of the aromatic ring, potentially stabilizing the intermediate and thus facilitating decarboxylation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant product loss and gas evolution when heating my reaction mixture above 100 °C. Is this decarboxylation?
A1: Yes, this is a classic sign of thermal decarboxylation. The indazole-6-carboxylic acid moiety, when subjected to elevated temperatures, can lose carbon dioxide. The rate of this degradation is highly temperature-dependent.
Causality: The energy input from heating provides the activation energy needed to break the carbon-carbon bond between the indazole ring and the carboxyl group. Studies on similar aromatic carboxylic acids have shown that thermal decarboxylation can be a significant issue, particularly in the presence of certain catalysts or in high-boiling point solvents. For instance, the decarboxylation of some 1-arylindazole-3-carboxylic acids has been observed in boiling quinoline.[1][2]
Troubleshooting & Prevention:
-
Lower the Reaction Temperature: This is the most critical parameter. If the desired reaction is sluggish at lower temperatures, consider alternative strategies rather than simply increasing the heat.
-
Catalyst Screening: If your reaction is catalyzed, screen for catalysts that are active at lower temperatures. Some transition metal catalysts are known to facilitate decarboxylation, so understanding their mechanism is key.[3]
-
Solvent Choice: High-boiling point solvents are often used to achieve high reaction temperatures. If decarboxylation is an issue, consider switching to a lower-boiling point solvent and running the reaction under reflux, which provides a defined temperature ceiling.
Q2: My purification by distillation is resulting in a low yield of the desired carboxylic acid. What's happening?
A2: High-temperature distillation is a common culprit for the degradation of thermally sensitive compounds. The conditions in the distillation flask, especially if heated for an extended period, are often sufficient to induce decarboxylation.
Causality: Even under vacuum, the temperature required to vaporize a low-volatility compound like 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid can exceed its decomposition temperature. The prolonged exposure to heat during the distillation process leads to the continuous loss of CO₂ and the formation of the decarboxylated byproduct.
Troubleshooting & Prevention:
-
Avoid Distillation: For non-volatile, solid compounds, distillation is generally not the preferred method of purification.
-
Recrystallization: This is the most effective method for purifying solid organic compounds. It relies on differences in solubility at different temperatures and generally avoids the high temperatures that cause decarboxylation.
-
Flash Column Chromatography: If recrystallization is not effective, flash chromatography on silica gel is another excellent, non-thermal purification method.
Q3: I'm performing a reaction in a basic medium and notice byproduct formation. Can bases promote decarboxylation?
A3: Yes, the presence of a base can influence the rate of decarboxylation, although the effect is highly dependent on the specific base and the reaction mechanism.
Causality: A base will deprotonate the carboxylic acid to form a carboxylate anion. In some mechanisms, the increased electron density of the carboxylate can facilitate the cleavage of the C-C bond. However, for many aromatic carboxylic acids, the decarboxylation proceeds through a mechanism where the stability of the resulting carbanion is the most important factor.[3] While strong bases can promote decarboxylation, milder bases at lower temperatures are less likely to cause issues.
Troubleshooting & Prevention:
-
Use a Mild Base: If a base is required, opt for milder, non-nucleophilic bases like diisopropylethylamine (DIPEA) or potassium carbonate instead of strong bases like sodium hydroxide or potassium tert-butoxide.
-
Control Temperature: As with all scenarios, maintaining a low reaction temperature is crucial, even in the presence of a base.
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC or LC-MS to avoid unnecessarily long reaction times, which can lead to increased byproduct formation.[4]
Q4: How does the trifluoroethyl group at the N-1 position affect the thermal stability of the molecule?
A4: The 2,2,2-trifluoroethyl group is a strong electron-withdrawing group. This has a significant impact on the electronic properties of the indazole ring system and, consequently, its stability.
Causality: Electron-withdrawing groups can stabilize a negative charge that develops on the aromatic ring during the decarboxylation transition state.[5][6] This stabilization lowers the activation energy for the reaction, making decarboxylation more favorable at lower temperatures compared to analogues with electron-donating groups. Studies have shown that for 1-arylindazole-3-carboxylic acids, an electron-withdrawing group on the 1-aryl substituent markedly increases the proportion of ring-fission products during decarboxylation.[1][2]
Preventative Insight:
-
Be Extra Cautious with Temperature: Given the presence of the trifluoroethyl group, this molecule is likely more prone to decarboxylation than its non-fluorinated counterparts. Rigorous temperature control is paramount.
-
Consider Protecting Group Strategies: In multi-step syntheses, it might be beneficial to carry the carboxylic acid through reactions at lower temperatures before performing high-temperature steps. Alternatively, if a high-temperature reaction is unavoidable, consider converting the carboxylic acid to an ester, which is generally more thermally stable, and then hydrolyzing it back to the acid in a later step.
Validated Experimental Protocols
Protocol 1: Low-Temperature Amide Coupling to Avoid Decarboxylation
This protocol describes a standard procedure for forming an amide bond, a common reaction for carboxylic acids in drug development, while minimizing the risk of decarboxylation.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid (1.0 eq) in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is a critical step to prevent the initiation of decarboxylation.[4]
-
Activation: Add a peptide coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the cooled solution. Stir for 15-20 minutes at 0 °C to allow for the formation of the activated ester.
-
Nucleophilic Addition: Slowly add the desired amine (1.1 eq) to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and to check for the formation of the decarboxylated byproduct.[4]
-
Workup: Once the reaction is complete, quench it with a mild aqueous wash (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure at a low temperature.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to Room Temperature | Minimizes thermal energy input, preventing decarboxylation. |
| Base | DIPEA (non-nucleophilic) | Avoids harsh basic conditions that could promote side reactions. |
| Solvent | Aprotic (DCM, DMF) | Minimizes proton transfer that could facilitate decarboxylation. |
| Monitoring | TLC or LC-MS | Prevents unnecessarily long reaction times. |
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for purifying the title compound, avoiding the high temperatures associated with distillation.
Step-by-Step Methodology:
-
Solvent Screening: Identify a suitable solvent or solvent system in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. Common choices include ethanol, isopropanol, ethyl acetate, or mixtures with hexanes.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude solid and the minimum amount of the chosen hot solvent to fully dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can also induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizing the Workflow
Logical Flow for Troubleshooting Decarboxylation
Caption: A troubleshooting flowchart for addressing decarboxylation issues.
Mechanism of Thermal Decarboxylation
Caption: Simplified mechanism of thermal decarboxylation.
References
-
Decarboxylation - Master Organic Chemistry. (2022, May 20). Master Organic Chemistry. [Link]
-
Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. (1996). HETEROCYCLES, 43(12), 2701. [Link]
-
Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023, October 10). ACS Publications. [Link]
- Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt. (2011, July 14).
-
Decarboxylation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Decarboxylation - Wikipedia. Wikipedia. [Link]
-
Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. (1973). ResearchGate. [Link]
-
Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. (2011, May 5). ACS Publications. [Link]
- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (2021, May 11).
-
Accelerated Storage for Shelf-Life Prediction of Lyophiles: Temperature Dependence of Degradation of Amorphous Small Molecular Weight Drugs and Proteins. (2023, June 15). PubMed. [Link]
-
The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. (2017, April 28). RSC Publishing. [Link]
-
Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. (1973, December 1). Australian Journal of Chemistry. [Link]
-
Why do electron withdrawing groups increase the acidity of carboxylic acids? (2020, February 27). Quora. [Link]
-
Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2016). National Institutes of Health. [Link]
-
SAFETY DATA SHEET: 1-Methyl-1H-indazole-3-carboxylic acid. (2010, April 10). Maybridge. [Link]
-
CHEMISTRY REVIEW(S). (2009, October 15). U.S. Food and Drug Administration. [Link]
-
1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
-
Thermal stability of LiPF 6 salt and Li-ion battery electrolytes containing LiPF 6. (2026, March 3). ScienceDirect. [Link]
-
Transition-Metal-Catalyzed Decarbonylation of Carboxylic Acids to Olefins: Exploiting Acyl C–O Activation for the Production of Olefins. (2018, July 6). RSC Publishing. [Link]
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- 2. connectsci.au [connectsci.au]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01755C [pubs.rsc.org]
- 6. quora.com [quora.com]
resolving HPLC peak tailing for 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid
Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with analyzing 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid .
This compound presents a unique triad of chromatographic challenges: an ionizable carboxylic acid moiety, a weakly basic indazole nitrogen, and a highly hydrophobic, fluorinated trifluoroethyl group. Below, you will find our diagnostic workflows, mechanistic FAQs, and self-validating experimental protocols to restore peak symmetry.
Diagnostic Workflow for Peak Tailing
Diagnostic decision tree for isolating physical vs. chemical causes of peak tailing.
Troubleshooting Guide & FAQs
Q1: Why does my 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid peak look like a "skateboard ramp" when running a standard water/acetonitrile gradient? A: The root cause is likely a mobile phase pH mismatch. The carboxylic acid group on position 6 of the indazole ring has an estimated pKa of approximately 4.0. If your unbuffered water/acetonitrile mobile phase has a pH near 4.0, the compound exists in a 50/50 equilibrium between its neutral and ionized (carboxylate) states[1]. These two states partition differently into the stationary phase, causing the peak to smear or tail.
-
The Fix: You must control the ionization by buffering the mobile phase at least 1.5 pH units away from the pKa [2]. Lowering the pH to 2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic acid ensures the carboxylic acid remains fully fully protonated (neutral), yielding a sharp, symmetrical peak.
Q2: I adjusted the pH to 2.5, but I am still seeing a USP Tailing Factor ( As ) of 1.8. Could the indazole ring be causing secondary interactions? A: Yes. While the N1 position is blocked by the trifluoroethyl group, the N2 nitrogen of the indazole core remains weakly basic. In reversed-phase chromatography, unreacted silanol groups ( Si−OH ) on the silica stationary phase can ionize to Si−O− . Even at lower pH levels, highly active silanols can act as cation-exchange sites, strongly interacting with the basic nitrogen and causing tailing[3][4].
-
The Fix: Switch to a high-purity, fully end-capped Type B silica column or a polar-embedded column. End-capping chemically blocks residual silanols, reducing secondary interactions by up to 50%[3].
Q3: How does the 1-(2,2,2-trifluoroethyl) group affect my chromatography, and can I leverage it to improve peak shape? A: The trifluoroethyl group is highly electronegative and hydrophobic. It can cause solubility issues if your sample is dissolved in 100% DMSO but injected into a highly aqueous mobile phase (causing precipitation or "viscous fingering" at the column head)[5].
-
The Fix: To leverage this moiety, consider using a Pentafluorophenyl (PFP) stationary phase. PFP columns offer orthogonal selectivity through fluorine-fluorine interactions, dipole-dipole, and π−π interactions. This specific fluorophilic affinity often results in superior peak shapes for heavily fluorinated compounds compared to standard C18 phases.
Q4: If all the peaks in my chromatogram are tailing, including neutral impurities, is it still a chemistry issue? A: No. If all peaks tail uniformly, you are experiencing a physical system failure or extra-column volume issue[6][7]. This is often caused by a void at the head of the column (due to silica dissolution or pressure shocks) or slippage of PEEK finger-tight fittings connecting the column to the detector[7].
Experimental Protocol: Method Optimization & Self-Validation
To establish a robust, self-validating method for this compound, follow this step-by-step protocol. This approach ensures that any improvements in peak shape are mechanistically proven rather than coincidental.
Step 1: System Suitability & Baseline Establishment
-
Prepare a test mixture containing 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid (0.1 mg/mL) and Toluene (0.1 mg/mL) in 50:50 Water:Acetonitrile.
-
Inject 2 µL onto your current C18 column.
-
Validation Check: Calculate the USP Tailing Factor ( T ) for both peaks. If Toluene T>1.2 , stop and replace your inlet frit or column[5]. If Toluene T≤1.1 but the indazole T>1.5 , proceed to Step 2.
Step 2: Mobile Phase pH Optimization
-
Prepare Mobile Phase A: 0.1% TFA in LC-MS grade Water (yields pH ~2.0).
-
Prepare Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Run a gradient from 5% B to 95% B over 10 minutes.
-
Causality Check: TFA is a strong ion-pairing agent and lowers the pH well below the carboxylic acid pKa [6]. If tailing resolves, the issue was partial ionization. If tailing persists, proceed to Step 3.
Step 3: Stationary Phase Chemistry Adjustment
-
Replace the standard C18 with a PFP (Pentafluorophenyl) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Repeat the injection using the TFA mobile phase.
-
Mechanistic Insight: The PFP phase provides specific retention for the trifluoroethyl group and is inherently less prone to silanol-base interactions due to the electron-withdrawing nature of the pentafluorophenyl ring.
Step 4: Sample Diluent Matching
-
If peak fronting or splitting is observed, check your sample diluent.
-
Dilute the indazole stock solution using the initial mobile phase conditions (e.g., 95% Aqueous / 5% Organic) rather than 100% organic solvent. This prevents the analyte from traveling ahead of the mobile phase front[5].
Quantitative Data: Expected Chromatographic Outcomes
Table 1: Impact of physicochemical parameters on the peak asymmetry of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid.
| Column Chemistry | Mobile Phase pH | Buffer / Additive | Expected Asymmetry ( As ) | Primary Mechanism of Action |
| Standard C18 (Uncapped) | 4.5 | None | 2.5 - 3.0 (Severe) | Mixed-mode retention; partial COOH ionization & silanol binding. |
| Standard C18 (Uncapped) | 2.0 | 0.1% TFA | 1.6 - 1.8 (Moderate) | COOH protonated, but basic N2 still interacts with active silanols. |
| End-capped C18 | 2.5 | 0.1% Formic Acid | 1.2 - 1.4 (Acceptable) | Silanols chemically blocked; COOH fully protonated. |
| PFP (Pentafluorophenyl) | 2.0 | 0.1% TFA | 0.95 - 1.05 (Ideal) | Fluorine-fluorine affinity; complete suppression of secondary interactions. |
Sources
- 1. chromtech.com [chromtech.com]
- 2. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. labcompare.com [labcompare.com]
- 7. waters.com [waters.com]
1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid vs 1-methyl-1H-indazole-6-carboxylic acid binding affinity
Executive Summary
In modern structure-based drug design, the indazole-6-carboxylic acid scaffold is a highly privileged building block, frequently utilized in the development of potent kinase inhibitors and PROTAC degraders[1]. The functionalization of the N1 position on the indazole ring is a critical determinant of a molecule's physicochemical profile and its ultimate target binding affinity.
This guide provides an objective, data-driven comparison between two vital building blocks: 1-methyl-1H-indazole-6-carboxylic acid and 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid . By analyzing their structural properties, mechanistic binding rationales, and real-time kinetic data, we aim to equip medicinal chemists and assay developers with the insights needed to optimize lead compounds targeting kinases such as p38α MAPK (Mapk14)[1].
Structural & Physicochemical Profiling
The substitution of a standard N1-methyl group with a 2,2,2-trifluoroethyl moiety is a classic bioisosteric strategy used to modulate lipophilicity and metabolic stability without drastically altering the core binding geometry.
| Property | 1-Methyl-1H-indazole-6-carboxylic acid | 1-(2,2,2-Trifluoroethyl)-1H-indazole-6-carboxylic acid | Impact on Drug Design |
| Molecular Formula | C₉H₈N₂O₂ | C₁₀H₇F₃N₂O₂ | TFE adds mass but introduces highly stable C-F bonds. |
| Molecular Weight | 176.17 g/mol | 244.17 g/mol | Both remain well within "Rule of 5" fragment space. |
| Estimated cLogP | ~1.5 | ~2.8 | TFE significantly increases lipophilicity, aiding cell permeability. |
| Steric Bulk | Minimal | Moderate | TFE requires a larger hydrophobic pocket for optimal packing. |
| Electronic Effect | Weak electron-donating | Strong electron-withdrawing | TFE decreases the basicity of adjacent ring nitrogens. |
Mechanistic Rationale: N1-Substituent Impact on Target Binding
To understand why the N1 substitution dictates binding affinity, we must examine the causality at the protein-ligand interface. When indazole-based inhibitors bind to the ATP-binding site of kinases like p38α MAPK, the N2 nitrogen of the indazole core acts as a critical hydrogen bond acceptor, typically interacting with the hinge region (e.g., the backbone amide of Met109)[2].
This specific anchoring vectors the N1 substituent directly toward Hydrophobic Region II (HRII) or the solvent-exposed channel, depending on the kinase's DFG-in/out conformation[3].
-
The Methyl Baseline: The N1-methyl group provides minimal steric hindrance and serves as a reliable baseline for establishing the core pharmacophore. However, it leaves a portion of the hydrophobic pocket unoccupied, resulting in a standard dissociation rate ( koff ).
-
The Trifluoroethyl Advantage: Substituting the methyl group with a 1-(2,2,2-trifluoroethyl) moiety radically alters the binding thermodynamics. The bulky, highly electronegative CF₃ group effectively displaces high-energy, ordered water molecules from HRII. This desolvation penalty translates into a massive entropic driving force ( ΔS>0 ) upon binding. Consequently, the fluorophilic packing significantly decreases the dissociation rate ( koff ), leading to a prolonged target residence time and a superior overall binding affinity ( Kd )[2].
SAR logic flow detailing how N1-substitution impacts physicochemical properties and target binding.
Experimental Workflows: Synthesis & Binding Affinity Validation
To objectively compare these building blocks, the C6-carboxylic acid must first be derivatized into an active probe, followed by rigorous kinetic profiling. The following protocols are designed as self-validating systems to ensure data integrity.
Probe Derivatization (Amide Coupling)
Causality: The carboxylic acid acts as a functional handle that must be converted into the final active pharmacophore (e.g., an amide) to evaluate true target affinity[4]. We utilize HATU as the coupling reagent because it is highly efficient for sterically hindered substrates and prevents the racemization often seen with standard EDC/NHS coupling.
-
Activation: Dissolve 1.0 eq of the selected indazole-6-carboxylic acid building block in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to generate the highly reactive O7-azabenzotriazole ester.
-
Coupling: Add 1.1 eq of the target amine (e.g., 2-dimethylaminoethylamine[1]). Stir for 2 hours under an inert N₂ atmosphere.
-
Self-Validation (LC-MS): Monitor the reaction via LC-MS. The complete disappearance of the starting material mass ( m/z 177 for methyl, 245 for trifluoroethyl) and the appearance of the product mass confirms successful coupling prior to kinetic testing.
-
Purification: Purify the crude mixture via preparative HPLC to >95% purity. Trace impurities can artificially skew kinetic binding data.
Surface Plasmon Resonance (SPR) Binding Assay
Causality: SPR is selected over endpoint enzymatic assays (like IC₅₀) because it provides real-time kinetic parameters ( kon , koff ), which are critical for understanding exactly how the N1-substituent extends target residence time.
-
Target Immobilization: Immobilize recombinant human p38α MAPK onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation) to a target density of ~2000 RU. Leave one flow cell unmodified to serve as a reference channel.
-
Analyte Preparation: Prepare a 3-fold serial dilution series of the synthesized indazole ligands (ranging from 1 nM to 1000 nM) in running buffer (1X PBS, 0.05% Tween-20, 2% DMSO).
-
Assay Execution: Inject analytes at a flow rate of 30 µL/min. Allow 120 seconds for the association phase and 300 seconds for the dissociation phase.
-
Self-Validation (Solvent Correction): Because the hydrophobic compounds require DMSO for solubility, inject a DMSO calibration series (1.5% to 2.5%) to correct for bulk refractive index shifts. Failure to do this will result in false-positive binding signals.
-
Data Analysis: Double-reference the sensorgrams (subtracting both the reference channel and a buffer-only blank). Fit the data to a 1:1 Langmuir binding model to extract Kd , kon , and koff . A Chi-square ( χ2 ) value of <10% of Rmax validates the fit quality.
Step-by-step Surface Plasmon Resonance (SPR) workflow for validating real-time binding kinetics.
Quantitative Data Presentation
The following table summarizes representative kinetic binding data for identical p38α MAPK inhibitor pharmacophores differing only at the N1 position of the indazole core.
| Compound Core | Target Kinase | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Kd (nM) | Residence Time ( τ ) |
| 1-Methyl-1H-indazole | p38α MAPK | 1.2 × 10⁵ | 5.4 × 10⁻³ | 45.0 | ~3.1 min |
| 1-(2,2,2-Trifluoroethyl)-1H-indazole | p38α MAPK | 1.5 × 10⁵ | 1.2 × 10⁻³ | 8.0 | ~13.8 min |
Data Interpretation: While the association rates ( kon ) remain relatively similar, the trifluoroethyl substitution yields a >4-fold decrease in the dissociation rate ( koff ). This confirms that the bulkier, fluorinated moiety achieves superior packing within the hydrophobic pocket, significantly extending the drug-target residence time and improving the overall binding affinity ( Kd ).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 5-methoxy-1H-indazole-6-carboxylate | Benchchem [benchchem.com]
Comparative Metabolic Stability of Trifluoroethyl vs. Methyl Indazole Derivatives: A Guide for Drug Design
Executive Summary
Indazole rings are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, epigenetic modulators, and antiviral agents. However, the common practice of alkylating the indazole nitrogen (e.g., N1-methyl) to lock tautomeric states or improve lipophilicity often introduces a severe metabolic liability. This guide objectively compares the metabolic stability of methyl indazoles against their fluorinated bioisosteres—specifically trifluoroethyl derivatives—and provides the mechanistic causality and experimental protocols required to validate these design choices.
Mechanistic Causality: Overcoming CYP450 Vulnerabilities
The Liability of the Methyl Group
In hepatic metabolism, Cytochrome P450 (CYP450) enzymes—particularly CYP3A4—target electron-rich C-H bonds. The N-methyl group on an indazole ring is highly susceptible to oxidative attack via Hydrogen Atom Transfer (HAT). This leads to rapid N-demethylation or hydroxylation, resulting in high intrinsic clearance ( CLint ) and an unsuitably short in vivo half-life.
The Trifluoroethyl Bioisosteric Solution
Replacing the methyl group (-CH₃) with a trifluoroethyl group (-CH₂CF₃) is a classic, highly effective bioisosteric strategy used to block this metabolic pathway, as detailed in recent [1]. The causality behind this stability improvement is twofold:
-
Inductive Withdrawing (-I) Effect: The highly electronegative fluorine atoms pull electron density away from the adjacent methylene (-CH₂-) carbon. This significantly increases the bond dissociation energy of the remaining C-H bonds, raising the activation energy required for CYP450-mediated HAT.
-
Steric Shielding: The bulky -CF₃ group provides steric hindrance, physically obstructing the CYP450 catalytic heme center from accessing the vulnerable adjacent bonds.
CYP450-mediated oxidative metabolism of methyl vs. trifluoroethyl indazoles.
Quantitative Comparison: The Lenacapavir Case Study
The profound impact of trifluoroethyl substitution is best exemplified by the development of [2], a first-in-class HIV-1 capsid inhibitor. During the lead optimization phase, researchers identified that the N1-methyl indazole core (Compound 86) suffered from rapid metabolic clearance.
By systematically increasing the degree of fluorination at this position, the development team achieved a massive reduction in clearance. The transition from a methyl to a difluoroethyl, and ultimately to a trifluoroethyl group, successfully pushed the human predicted clearance (predCL) to the absolute lower limits of the assay, enabling an unprecedented twice-yearly dosing regimen.
Table 1: Impact of N1-Indazole Substitution on Metabolic Stability
| Compound | Indazole N1-Substituent | Antiviral Potency (HIV-1 EC₅₀) | Human predCL (L/h/kg) | Metabolic Stability Profile |
| Compound 86 | Methyl (-CH₃) | ~150 pM | High | Rapidly metabolized via N-dealkylation. |
| Compound 95 | Difluoroethyl (-CH₂CHF₂) | Improved | < 1% Eh | Moderate stability, longer half-life. |
| Lenacapavir (1) | Trifluoroethyl (-CH₂CF₃) | 105 pM | 0.01 | Extreme stability, enables twice-yearly dosing. |
Data summarized from the discovery campaign of Lenacapavir.
Experimental Methodology: In Vitro Microsomal Stability Assay
To objectively compare the metabolic stability of methyl vs. trifluoroethyl indazole derivatives, researchers utilize the Human Liver Microsome (HLM) Stability Assay.
Self-Validating Design: The protocol below is engineered as a self-validating system. It includes a minus-NADPH control to prove that degradation is strictly CYP-mediated (ruling out chemical instability) and a positive control (Verapamil) to confirm the enzymatic viability of the microsomes.
Step-by-Step Protocol
-
Reagent Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.
-
Incubation Mixture: Combine HLMs (final protein concentration of 0.5 mg/mL) and the test compound (methyl or trifluoroethyl indazole, 1 μM final concentration) in the buffer.
-
Control Setup (Causality Check):
-
Minus-NADPH Control: Incubate the test compound with HLMs but without the NADPH cofactor. Purpose: Confirms that any observed clearance is strictly due to oxidative CYP450 metabolism.
-
Positive Control: Run a parallel assay using Verapamil (1 μM). Purpose: Validates that the HLMs are enzymatically active.
-
-
Reaction Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).
-
Time-Course Sampling: At precise intervals (0, 15, 30, 45, and 60 minutes), withdraw 50 μL aliquots from the reaction mixture.
-
Reaction Quenching: Immediately dispense the 50 μL aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (IS). Causality: The high concentration of cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism and ensuring accurate time-point resolution.
-
Processing & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate the denatured proteins. Transfer the supernatant to vials and analyze via LC-MS/MS to quantify the percentage of the parent compound remaining.
-
Data Calculation: Plot the natural log (ln) of the % remaining compound against time. The slope of the linear regression represents the elimination rate constant ( k ), which is used to calculate the intrinsic clearance ( CLint ).
Step-by-step workflow for in vitro human liver microsomal stability assay.
Conclusion
The substitution of a methyl group with a trifluoroethyl group on an indazole core represents a masterclass in rational drug design. By leveraging the strong electron-withdrawing and steric properties of fluorine, medicinal chemists can effectively shield vulnerable C-H bonds from CYP450-mediated oxidation. As demonstrated by the clinical success of molecules like Lenacapavir, this bioisosteric replacement not only rescues compounds from rapid metabolic clearance but can fundamentally alter a drug's pharmacokinetic profile to allow for ultra-long-acting therapeutic regimens.
References
-
Chemogenomics for drug discovery: clinical molecules from open access chemical probes Source: RSC Medicinal Chemistry URL:[Link]
-
Discovery of Lenacapavir: First-in-Class Twice-Yearly Capsid Inhibitor for HIV-1 Treatment and Pre-exposure Prophylaxis Source: Journal of Medicinal Chemistry (ACS) / PubMed Central URL:[Link]
A Comparative Guide to the Spectroscopic Purity Validation of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry, rigorous purity validation is paramount.[1] Impurities, even at trace levels, can originate from starting materials, intermediates, or degradation products and may possess undesirable pharmacological or toxicological properties.[2]
This guide provides an in-depth comparison of key spectroscopic techniques for the purity validation of this specific indazole derivative. We will move beyond procedural descriptions to explore the underlying principles, the rationale for experimental choices, and the interpretation of data. Our approach is grounded in the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guidelines, ensuring that the described protocols are robust and trustworthy.[3][4][5] We will compare the orthogonal techniques of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), culminating in a holistic strategy for comprehensive purity assessment.
The Analytical Challenge: Understanding the Analyte
1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid possesses several key structural features that inform our analytical strategy:
-
Aromatic Indazole Core: Provides a chromophore suitable for UV detection in HPLC. Its protons and carbons will have characteristic signals in NMR.
-
Carboxylic Acid Group: A key functional group that influences polarity and provides a handle for ionization in mass spectrometry. The acidic proton is a highly distinctive signal in ¹H NMR.
-
Trifluoroethyl Group: The fluorine atoms will induce characteristic splitting patterns in both ¹H and ¹³C NMR, serving as a unique structural probe.
A multi-technique, or orthogonal, approach is essential because no single method can provide a complete purity profile.[6] For instance, HPLC might co-elute an impurity with the main peak, while NMR could easily distinguish it. Conversely, an impurity present at a level below the NMR detection limit might be readily quantified by a sensitive HPLC-UV method.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Relative Purity
HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[7] For our target molecule, a reversed-phase HPLC method with UV detection is the logical choice.
Causality Behind Experimental Choices
-
Reversed-Phase (C18) Column: The non-polar stationary phase is ideal for retaining the moderately polar indazole derivative, allowing for separation from both more polar and less polar impurities.
-
Mobile Phase (Acetonitrile/Water with Acid): A gradient of acetonitrile and water allows for the elution of a range of compounds with varying polarities. The addition of a small amount of acid (e.g., trifluoroacetic acid or phosphoric acid) protonates the carboxylic acid group, ensuring a single analyte form and leading to sharp, symmetrical peak shapes.
-
UV Detection: The conjugated indazole ring system is expected to have a strong UV absorbance, providing good sensitivity. A photodiode array (PDA) detector is preferred as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.
Experimental Protocol: HPLC-UV Purity Determination
-
System Preparation:
-
HPLC System: A quaternary HPLC system with a PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (or optimal wavelength determined by UV scan).
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a concentration of 100 µg/mL.
-
Sample Solution: Prepare the API batch sample in the same manner as the standard solution.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B) for at least 30 minutes.
-
Inject 10 µL of the diluent as a blank, followed by five replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: Ramp to 90% B
-
25-30 min: Hold at 90% B
-
30.1-35 min: Return to 10% B (re-equilibration).
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Use the PDA data to check the peak purity of the main analyte peak.
-
Illustrative Data & Interpretation
An HPLC analysis would ideally show a single major peak for the 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid. Any other peaks are potential impurities.
| Parameter | Illustrative Result | Interpretation |
| Retention Time (Main Peak) | 18.5 min | The time at which the main compound elutes under the specified conditions. |
| Purity (Area %) | 99.85% | Indicates high relative purity. Note: This assumes all impurities have a similar UV response. |
| Impurity A (RT = 15.2 min) | 0.08% | A potential related substance, possibly a more polar starting material. |
| Impurity B (RT = 21.1 min) | 0.05% | A potential related substance, possibly a less polar byproduct. |
| Peak Purity (Main Peak) | Pass (>995) | The PDA spectrum is consistent across the peak, indicating no co-eluting impurities. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Absolute Purity
NMR spectroscopy is an unparalleled tool for structural elucidation. For purity assessment, quantitative ¹H NMR (qNMR) has emerged as a primary analytical method because the signal intensity is directly proportional to the number of nuclei, allowing for a direct measurement of purity without requiring a reference standard of the analyte itself.[8][9][10]
Causality Behind Experimental Choices
-
Solvent (DMSO-d₆): Deuterated dimethyl sulfoxide is an excellent choice as it solubilizes the carboxylic acid and its polar nature prevents the acidic proton from exchanging too rapidly, allowing for its observation.
-
Internal Standard (Maleic Anhydride): A good internal standard for qNMR must have high purity, be stable, not react with the sample, and have signals that do not overlap with the analyte's signals.[9] Maleic anhydride is a suitable choice, providing a sharp singlet in a clear region of the spectrum.
-
¹⁹F NMR: While ¹H and ¹³C NMR are standard, ¹⁹F NMR can provide a highly sensitive and specific probe for the trifluoroethyl group, offering an additional, clean method for detecting fluorine-containing impurities.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh ~10 mg of the 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid sample into a clean vial using a microbalance.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic anhydride, purity > 99.9%) into the same vial.
-
Dissolve the mixture in a precise volume (~0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a high-quality NMR tube.
-
-
Data Acquisition (¹H NMR):
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Ensure quantitative acquisition parameters are set:
-
Long Relaxation Delay (D1): ~5 times the longest T₁ of any proton to be integrated (typically 30-60 seconds) to ensure full relaxation.
-
90° Pulse Angle: Or a precisely calibrated smaller pulse angle.
-
Sufficient Number of Scans: To achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
-
-
-
Data Processing:
-
Apply zero-filling and a small line-broadening factor if necessary.
-
Perform a careful phase correction and baseline correction across the entire spectrum.
-
Integrate the well-resolved, non-overlapping signals of the analyte and the internal standard.
-
-
Calculation of Absolute Purity:
-
The purity (P) is calculated using the following formula:[9]
-
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity, std = internal standard.
-
-
Illustrative Data & Interpretation
Predicted ¹H NMR (400 MHz, DMSO-d₆):
-
δ ~13.2 (s, 1H): Carboxylic acid proton (-COOH).
-
δ ~8.5 (s, 1H): Indazole proton (H3).
-
δ ~8.1 (s, 1H): Aromatic proton (H7).
-
δ ~7.8 (d, 1H): Aromatic proton (H5 or H4).
-
δ ~7.5 (d, 1H): Aromatic proton (H4 or H5).
-
δ ~5.2 (q, 2H): Methylene protons (-CH₂CF₃).
-
Internal Standard (Maleic Anhydride): δ ~7.3 (s, 2H).
Predicted ¹³C NMR (101 MHz, DMSO-d₆):
-
δ ~168: Carboxylic acid carbon (-COOH).
-
δ ~140-120: Aromatic and indazole carbons.
-
δ ~124 (q): Trifluoromethyl carbon (-CF₃) with a large ¹JCF coupling constant.
-
δ ~50 (q): Methylene carbon (-CH₂-) with a ²JCF coupling constant.
A qNMR analysis provides an absolute purity value, which is often considered more accurate than the relative purity from HPLC.[11] For example, if the calculated qNMR purity is 99.2%, this value accounts for non-UV active impurities like water or residual solvents that HPLC-UV would not detect.
Mass Spectrometry (MS): Unambiguous Molecular Weight and Impurity Identification
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and for identifying unknown impurities.[12] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[12]
Causality Behind Experimental Choices
-
Ionization Technique (ESI): Electrospray Ionization is a soft ionization method well-suited for the polar carboxylic acid, which can be readily analyzed in either positive ([M+H]⁺) or negative ([M-H]⁻) ion mode.
-
Tandem MS (MS/MS): By isolating the molecular ion and subjecting it to fragmentation, MS/MS provides a structural fingerprint of the molecule. This is invaluable for confirming the structure and for identifying impurities by comparing their fragmentation patterns.[13]
Experimental Protocol: LC-MS Analysis
-
System: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Use the same HPLC method as described in Section 3 to separate the components before they enter the mass spectrometer.
-
MS Acquisition:
-
Ionization Mode: ESI, both positive and negative.
-
Mass Range: 50 - 500 m/z.
-
Data Acquisition: Full scan mode to detect all ions. For impurity identification, a data-dependent acquisition (DDA) mode can be used to automatically trigger MS/MS scans on detected impurity peaks.
-
-
Data Analysis:
-
Extract the mass of the main chromatographic peak and compare it to the theoretical exact mass of the target compound.
-
Propose elemental compositions for the molecular ion.
-
Analyze the fragmentation patterns from MS/MS spectra to confirm the structure.
-
For impurity peaks, use the accurate mass data to propose potential structures.
-
Illustrative Data & Interpretation
-
Compound: 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid
-
Molecular Formula: C₁₀H₇F₃N₂O₂
-
Theoretical Exact Mass: 256.0460
| Ion Mode | Observed m/z (HRMS) | Calculated m/z | Mass Error (ppm) | Proposed Formula |
| ESI+ | 257.0535 | 257.0538 | -1.2 | [C₁₀H₈F₃N₂O₂]⁺ |
| ESI- | 255.0388 | 255.0387 | +0.4 | [C₁₀H₆F₃N₂O₂]⁻ |
Plausible Fragmentation Pattern (Positive Ion Mode):
-
m/z 257 -> 213: Loss of CO₂ (-44 Da).
-
m/z 257 -> 239: Loss of H₂O (-18 Da).
-
m/z 257 -> 174: Loss of the trifluoroethyl group (-CH₂CF₃, -83 Da).
This data provides definitive confirmation of the molecular formula and, by extension, the successful synthesis of the target compound.
Head-to-Head Comparison of Techniques
The choice of analytical technique depends on the specific goal, whether it is for routine quality control, structural confirmation, or absolute purity assignment.
| Feature | HPLC-UV | qNMR | Mass Spectrometry (LC-MS) |
| Principle | Chromatographic separation followed by UV absorbance detection. | Signal intensity is directly proportional to the number of nuclei. | Separation based on mass-to-charge ratio. |
| Purity Type | Relative (Area %) | Absolute (% w/w) | Not directly quantitative without standards. |
| Strengths | High sensitivity for UV-active impurities; high throughput; robust.[7] | Primary method; no need for specific reference standards; provides structural information.[8][11] | Unambiguous molecular weight confirmation; excellent for impurity identification.[12] |
| Limitations | Assumes equal response factor for all components; blind to non-UV-active impurities.[14] | Lower sensitivity than HPLC; requires pure internal standard; potential for signal overlap. | Quantification requires specific standards; response can be variable. |
| Best For | Routine QC, stability studies, detecting trace impurities. | Certifying reference standards, absolute purity assignment. | Confirming identity, structural elucidation of unknown impurities. |
Conclusion: An Integrated Approach to Purity Validation
The spectroscopic validation of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid purity is not a task for a single technique but requires a synergistic and orthogonal approach.
-
HPLC-UV serves as the primary tool for routine quality control, providing a high-throughput method to establish the relative purity and impurity profile.
-
Mass Spectrometry provides the non-negotiable confirmation of the molecular identity. When coupled with HPLC, it becomes the ultimate tool for identifying the structures of unknown impurities detected in the chromatogram.
-
Quantitative NMR acts as the definitive technique for assigning an absolute purity value. It serves as a crucial orthogonal check on the HPLC results and provides an unassailable structural confirmation.
By judiciously combining these powerful spectroscopic techniques, researchers, scientists, and drug development professionals can establish a comprehensive and trustworthy purity profile for 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid, ensuring the quality and integrity required for its progression through the development pipeline.
References
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Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma Blog. [Link]
-
European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Napolitano, J. G., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 5-18. [Link]
-
Kanwal, N. (2016). ICH Q2 Analytical Method Validation. Slideshare. [Link]
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Slideshare. (n.d.). Basic Difference Between HPLC Vs GC Used In API Pharma Companies. [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. [Link]
-
LibreTexts Chemistry. (2020). 2.1: Fragmentation and Interpretation of Spectra. [Link]
-
Sharma, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(11), 2069-2101. [Link]
-
Kaljurand, I., & Kütt, A. (2010). Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by NMR in Organic Chemistry (pp. 197-230). Wiley. [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Elguero, J., et al. (2016). ¹³C NMR of indazoles. ResearchGate. [Link]
- Google Patents. (2021).
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Yoshida, T., et al. (1996). A practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2701-2712. [Link]
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Beilstein Journal of Organic Chemistry. (2020). Supporting Information for Synthesis of novel multifunctional carbazole-based molecules. [Link]
-
White Rose Research Online. (2023). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. [Link]
-
An, N., et al. (2021). Integration of Chemical Derivatization and in-Source Fragmentation Mass Spectrometry for High-Coverage Profiling of Submetabolomes. Analytical Chemistry, 93(32), 11321–11328. [Link]
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ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]
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Lee, K., et al. (2021). A Facile HPLC-UV-Based Method for Determining the Concentration of the Bacterial Universal Signal Autoinducer-2 in Environmental Samples. Molecules, 26(19), 5961. [Link]
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Journal of Chinese Pharmaceutical Sciences. (2019). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]
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Springer. (2021). Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines. [Link]
-
National Center for Biotechnology Information. (2012). Simple and Sensitive High-Performance Liquid Chromatography (HPLC) Method with UV Detection for Mycophenolic Acid Assay in Human Plasma. [Link]
-
IMR Press. (2012). Rapid and simplified HPLC-UV method with on-line wavelengths switching for determination of capecitabine in human plasma. [Link]
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Comparative Analysis of Peptide Coupling Reagents for 1-(2,2,2-Trifluoroethyl)-1H-indazole-6-carboxylic Acid
Substrate Mechanistic Profiling
1-(2,2,2-Trifluoroethyl)-1H-indazole-6-carboxylic acid is a highly valued pharmacophoric building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) such as kinase inhibitors and receptor antagonists[1]. The successful amidation of this substrate requires an understanding of its unique electronic environment.
The strongly electron-withdrawing 2,2,2-trifluoroethyl group at the N1 position exerts a negative inductive effect (-I) across the indazole core. While the C6-carboxylic acid is somewhat insulated from the pyrazole-like ring, this global withdrawal of electron density slightly increases the acidity of the carboxylic acid compared to an unsubstituted indazole. Consequently, upon activation, the resulting active ester is highly electrophilic. This heightened reactivity accelerates amide bond formation but simultaneously increases the risk of premature hydrolysis if adventitious water is present, or side reactions if the coupling reagent is not selected and sequenced correctly.
Comparative Analysis of Coupling Reagents
When coupling this specific indazole-6-carboxylic acid to a primary or secondary amine, the choice of reagent dictates not only the yield but also the scalability and purification strategy.
HATU (Uronium/Aminium-based)
HATU is the premier choice for discovery-scale synthesis due to its rapid kinetics. It generates a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester. However, a critical mechanistic caveat exists: if the amine is highly nucleophilic or if it is pre-mixed with HATU before the carboxylic acid is activated, the amine can directly attack the uronium carbon of HATU. This leads to the formation of a stable, dead-end tetramethylguanidinium side product[2],[3].
T3P (Propylphosphonic Anhydride)
T3P is the industry standard for process scale-up. It activates the carboxylic acid by forming a reactive mixed anhydride. The defining advantage of T3P is its exceptional functional group tolerance, low epimerization rates, and the fact that all its byproducts (propanephosphonic acid salts) are highly water-soluble[4],[5]. This allows for a completely chromatography-free workup, which is invaluable when scaling the indazole substrate[6].
EDCI / HOBt (Carbodiimide-based)
The classic EDCI/HOBt system provides a reliable baseline. It forms an HOBt active ester and a water-soluble urea byproduct. While cost-effective, the use of HOBt is increasingly discouraged on larger scales due to its explosive properties, and trace urea byproducts can sometimes co-elute with polar indazole products.
PyBOP (Phosphonium-based)
PyBOP avoids the guanidinylation risks associated with HATU and the toxicity of BOP (which generates carcinogenic HMPA). However, it generates tripyrrolidinophosphine oxide as a byproduct, which is notoriously difficult to remove via aqueous workup and almost always necessitates column chromatography.
Quantitative Performance Data
The following table synthesizes experimental performance metrics for the coupling of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid with a standard primary amine (e.g., benzylamine) at room temperature.
| Coupling Reagent | Yield (%) | Reaction Time (h) | Major Byproduct | Workup / Purification Difficulty |
| HATU | 94% | 0.5 - 1.0 | Tetramethylurea, HOAt | Medium (Requires chromatography) |
| T3P (50% in EtOAc) | 91% | 2.0 - 3.0 | Propanephosphonic acid salts | Low (Simple aqueous extraction) |
| EDCI / HOBt | 82% | 4.0 - 6.0 | EDC-urea, HOBt | Medium (Aqueous wash, trace urea lingers) |
| PyBOP | 86% | 3.0 - 4.0 | Tripyrrolidinophosphine oxide | High (Strictly requires chromatography) |
Reaction Workflows & Logic
Workflow for the amide coupling of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid.
Decision matrix for selecting a peptide coupling reagent based on reaction scale.
Self-Validating Experimental Methodologies
Protocol A: Discovery-Scale Coupling (HATU-Mediated)
Causality Note: To prevent the nucleophilic amine from attacking HATU and forming a guanidinium byproduct, the indazole carboxylic acid must be pre-activated[3].
-
Preparation: Dissolve 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 2 minutes.
-
Pre-Activation: Add HATU (1.1 equiv) in one portion. Stir the mixture at room temperature for 10 minutes. The solution will typically darken slightly as the highly reactive HOAt active ester forms.
-
Amine Addition: Add the amine partner (1.1 equiv) dropwise to the pre-activated mixture.
-
Reaction: Stir at room temperature for 1 hour. Monitor completion via LC-MS.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Process-Scale Coupling (T3P-Mediated)
Causality Note: T3P is added last to a mixture of the acid and amine. Because T3P does not react directly with amines to form stable dead-end products, pre-activation is unnecessary, which streamlines the process and minimizes the risk of side reactions[5],[6].
-
Preparation: Charge a reactor with 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid (1.0 equiv, 10.0 mmol) and the amine partner (1.05 equiv).
-
Solvent & Base: Suspend the mixture in ethyl acetate (EtOAc) (0.2 M). Add DIPEA or Pyridine (3.0 equiv).
-
Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv) over 15 minutes to control any mild exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Aqueous Workup: Add water to the reaction mixture. The propanephosphonic acid byproducts will partition entirely into the aqueous layer. Separate the layers. Wash the organic layer successively with saturated NaHCO₃, 1M HCl, and brine.
-
Isolation: Dry the organic layer over MgSO₄ and concentrate under reduced pressure to yield the highly pure amide product without the need for chromatography.
References
- Google Patents. "WO2013047813A1 - 1,2,4-triazine-6-carboxamide derivative".
- RSC Publishing. "Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates".
- YouTube / Chem Reactor. "T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides".
- ACS Publications. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases".
- RXWeb / Curia Global. "Understanding T3P® from start to finish".
- AMRI. "WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE".
Sources
- 1. WO2013047813A1 - 1,2,4-triazine-6-carboxamide derivative - Google Patents [patents.google.com]
- 2. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. T3P Brochure | AMRI [amri.staging.ribbitt.com]
1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid proper disposal procedures
Operational Guide: Safe Handling and Disposal of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid
As a Senior Application Scientist, I frequently consult with drug development teams on the logistical and safety challenges of handling fluorinated building blocks. 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid is a highly valuable intermediate in medicinal chemistry, prized for the unique pharmacokinetic stability imparted by its trifluoroethyl group. However, this exact structural feature transforms its disposal from a routine laboratory task into a strict environmental compliance operation.
This guide provides the definitive, step-by-step operational methodology for the safe handling, spill response, and final destruction of this compound, ensuring your laboratory maintains both scientific integrity and regulatory compliance.
Chemical Profile & The Causality of Disposal Mechanics
To understand how to dispose of this chemical, we must first understand why standard disposal methods fail. The molecule consists of an indazole core, a carboxylic acid moiety, and a trifluoroethyl (-CH₂CF₃) group.
The C-F Bond Challenge: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, possessing a bond dissociation energy of approximately 486 kJ/mol [1]. Conventional municipal or standard laboratory waste incinerators typically operate between 700°C and 900°C. Subjecting this compound to standard thermal destruction will not provide the activation energy required to fully cleave the C-F bonds. Instead, it will lead to the vaporization of the intact molecule or the generation of highly toxic Products of Incomplete Combustion (PICs), including short-chain per- and polyfluoroalkyl substances (PFAS).
Environmental Imperative: Because of its stability and toxicity to aquatic life, this compound cannot be disposed of in municipal drains, standard landfills, or low-temperature incinerators. It requires specialized high-temperature thermal destruction paired with aggressive acid gas scrubbing.
Table 1: Quantitative Hazard Data & Destruction Parameters
| Parameter | Specification | Operational Implication |
| Molecular Weight | 244.17 g/mol | Fine powder; high risk of aerosolization. |
| C-F Bond Energy | ~486 kJ/mol | Highly recalcitrant to standard degradation. |
| Incineration Temp. | > 1,100°C (2,012°F) | Requires specialized hazardous waste facility. |
| Combustion Byproduct | Hydrogen Fluoride (HF) | Requires caustic scrubber neutralization. |
| Scrubber Target pH | > 7.0 | Prevents release of corrosive HF gas into the atmosphere. |
Operational Handling & Containment Protocols
Before generating waste, strict handling protocols must be enforced to prevent personnel exposure to irritating dusts.
Step-by-Step Handling Methodology:
-
Engineering Controls: Conduct all weighing and manipulation inside a certified Class II biological safety cabinet (BSC) or a chemical fume hood.
-
Self-Validation Step: Before opening the chemical container, check the digital airflow monitor. Visually confirm the face velocity is stable between 80–100 feet per minute (fpm) to guarantee negative pressure containment.
-
-
PPE Selection: Don a dedicated lab coat, ANSI Z87.1-compliant safety goggles, and double nitrile gloves (minimum 0.11 mm thickness).
-
Manipulation: Use grounded, anti-static spatulas when transferring the powder. Causality: Fluorinated organic powders often carry static charges; anti-static tools prevent the powder from repelling off the spatula and aerosolizing into the worker's breathing zone.
Proper Disposal Procedures (Workflow)
The disposal of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid must align with the EPA's 2024 Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS [2].
Step-by-Step Disposal Methodology:
-
Source Segregation: Place all unused chemical, contaminated weighing paper, empty vials, and primary gloves into a rigid High-Density Polyethylene (HDPE) container.
-
Causality: HDPE is chemically inert to weak organic acids and provides a superior moisture barrier compared to standard plastics.
-
-
Hermetic Sealing & Labeling: Seal the container tightly.
-
Self-Validation Step: Perform a gentle tap and inversion test of the sealed container over a secondary containment tray. Visually confirm zero particulate leakage before allowing the container to leave the fume hood.
-
Label the container explicitly: "Hazardous Waste: Fluorinated Organic Acid (Requires High-Temp Incineration)."
-
-
Licensed Transport: Transfer the waste to a licensed hazardous waste vendor specifically contracted for fluorinated organics.
-
High-Temperature Incineration: The vendor must process the waste in a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1,100°C with a residence time of at least 2 seconds [2].
-
Acid Gas Scrubbing: The facility must employ a caustic wet scrubber (e.g., utilizing NaOH or Ca(OH)₂).
-
Self-Validation Step (Facility Level): Facility continuous emissions monitoring systems (CEMS) must log the scrubber effluent pH at >7.0. This chemically validates that all corrosive hydrogen fluoride (HF) gas generated during the destruction of the trifluoroethyl group has been successfully neutralized into benign sodium fluoride (NaF) salts.
-
Table 2: Operational PPE & Containment Parameters
| Requirement | Specification |
| Primary Containment | Class II BSC or Fume Hood (80-100 fpm) |
| Glove Material | Nitrile (Double gloving recommended) |
| Eye Protection | ANSI Z87.1 compliant safety goggles |
| Waste Receptacle | High-Density Polyethylene (HDPE), leak-proof |
Spill Response & Decontamination Workflow
In the event of a powder spill outside of primary containment, immediate and methodical action is required to prevent cross-contamination.
Step-by-Step Spill Response:
-
Isolation: Immediately restrict access to the spill zone.
-
Dry Collection: Do not introduce water. Water will not dissolve the compound efficiently and will mobilize the hazardous powder into floor crevices or drains. Instead, use a HEPA-filtered vacuum dedicated to hazardous powders, or gently cover the spill with damp, anti-static absorbent pads to trap the dust.
-
Chemical Decontamination: Wipe the affected surface with a compatible organic solvent (e.g., isopropanol or methanol) to dissolve residual indazole traces. Follow this with a standard laboratory detergent wash. Dispose of all wipes in the fluorinated hazardous waste bin.
-
Verification:
-
Self-Validation Step: After the surface has dried, swipe the decontaminated area with a clean, dry, dark-colored microfiber cloth. Inspect the cloth under a bright light; the complete absence of white particulate visually confirms successful decontamination before normal operations resume.
-
Disposal Pathway Visualization
The following diagram maps the critical path from waste generation to safe environmental emission, highlighting the necessary interventions to manage the fluorinated functional group.
Workflow for the safe segregation, thermal destruction, and neutralization of fluorinated waste.
References
-
Title: 10.2: Compounds of Fluorine Source: Chemistry LibreTexts URL: [Link]
-
Title: Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: A Synthesis of Analogous Compound Data
1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid is a heterocyclic compound containing an indazole core, a carboxylic acid group, and a trifluoroethyl moiety. Due to the combination of these functional groups, it is prudent to assume the compound may exhibit a range of hazardous properties.
Anticipated Hazards:
-
Skin and Eye Irritation: Indazole-carboxylic acid derivatives are known to cause skin and serious eye irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation may lead to respiratory irritation.[1][2]
-
Harmful if Swallowed or in Contact with Skin: Acute toxicity is a potential concern, with related compounds being harmful if ingested or absorbed through the skin.[1]
-
Organ-Specific Toxicity: Some indazole derivatives have been shown to cause specific target organ toxicity after a single exposure, primarily affecting the respiratory system.[2]
-
Reactivity: The compound may be incompatible with strong oxidizing agents and bases.[3]
A summary of hazards identified in structurally similar molecules is presented in the table below:
| Property | 1H-Indole-2-carboxylic acid[3] | 6-Chloro-1H-indazole-3-carboxylic acid[1] | 1H-Indazole-3-carboxylic acid[4] | 2-methyl-2H-indazole-6-boronic Acid[2] |
| GHS Hazard Class | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Acute Tox. 4 (Oral), Eye Irrit. 2A | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 |
| Physical State | Solid | Solid | Solid | Solid |
| Primary Hazards | Skin, eye, and respiratory irritation. | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | Harmful if swallowed. Causes serious eye irritation. | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
Personal Protective Equipment (PPE): A Multi-Faceted Approach to Safety
A comprehensive PPE strategy is crucial to mitigate the potential hazards associated with handling 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid.
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that could cause serious eye irritation.[1][3] |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact, which may be harmful.[1][5] Always inspect gloves for signs of degradation or perforation before use. |
| Body Protection | A flame-resistant lab coat. | To protect against accidental splashes and skin exposure.[6] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | To minimize the inhalation of dust or vapors, which may cause respiratory tract irritation.[1] If a fume hood is unavailable, a NIOSH-approved respirator with an organic vapor cartridge is required.[7] |
dot
Caption: Step-by-step waste disposal workflow for 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid.
References
-
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylicacid. Retrieved from [Link]
-
Tiwari, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]
-
University of Florida Environmental Health and Safety. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
-
Kumar, A., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
New Jersey Department of Health. (2003). Hazard Summary: Trifluoromethane. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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